S-2474
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWZBWTWCKQUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724630 | |
| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-2-ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158089-95-3 | |
| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]-2-ethyl-1lambda~6~,2-thiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
No Publicly Available Scientific Data on S-2474 as a Therapeutic Agent
A comprehensive search for "S-2474 mechanism of action" has yielded no information on a drug, compound, or therapeutic agent with this designation in publicly available scientific literature or databases. The search results consistently point to legislative documents, indicating that "this compound" is an identifier for various bills in the United States legislature, not a subject of biomedical research.
The primary references found for "this compound" include:
-
A Massachusetts Senate Bill (S.2474) concerning consumer protection in real estate, specifically the right to home inspections.[1][2][3]
-
A U.S. House of Representatives Bill (H.R.2474) known as the "Strengthening Medicare for Patients and Providers Act," which addresses Medicare payment adjustments.[4]
-
An Illinois Senate Bill (SB2474) referred to as the "Youth Health Protection Act," which relates to medical practices for minors.[5]
Given the absence of any scientific data on a compound named this compound, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its mechanism of action.
It is possible that "this compound" is an internal, pre-clinical, or otherwise non-public designation for a compound. Without an alternative public identifier, such as a chemical name, generic name, or publication reference, no further information can be retrieved. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the public-facing name or code of the compound of interest.
References
- 1. Bill S.2474 [malegislature.gov]
- 2. MA S2474 | BillTrack50 [billtrack50.com]
- 3. MKC Associates | MA Bill S.2474 An Act protecting consumer rights in purchasing safe and habitable homes - Frequently Asked Questions [mkchomeinspection.com]
- 4. H.R.2474 - 118th Congress (2023-2024): Strengthening Medicare for Patients and Providers Act | Congress.gov | Library of Congress [congress.gov]
- 5. Illinois General Assembly - Full Text of SB2474 [ilga.gov]
S-2474: A Dual Inhibitor of Cyclooxygenase-2 and 5-Lipoxygenase for Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
S-2474, also known as ML-3000 and Licofelone, is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). By simultaneously targeting these two key enzymes in the arachidonic acid cascade, this compound effectively reduces the production of both pro-inflammatory prostaglandins and leukotrienes. This dual mechanism of action offers a promising therapeutic strategy for inflammatory conditions, potentially providing enhanced efficacy and an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer.[1] The arachidonic acid (AA) metabolic pathway plays a central role in mediating inflammation through the production of eicosanoids, which include prostaglandins (PGs) and leukotrienes (LTs).[2] Cyclooxygenase (COX) and 5-lipoxygenase (5-LO) are the initial and rate-limiting enzymes in the biosynthesis of PGs and LTs, respectively.[2]
Traditional NSAIDs inhibit both COX-1 and COX-2 isoforms, leading to effective anti-inflammatory and analgesic effects, but their use is often limited by gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1.[2] While selective COX-2 inhibitors were developed to mitigate these gastrointestinal issues, concerns about cardiovascular risks have emerged.[3]
Dual inhibition of COX-2 and 5-LO represents a rational approach to overcome the limitations of existing anti-inflammatory therapies.[1] By blocking both pathways, dual inhibitors can achieve a broader anti-inflammatory effect and may prevent the shunting of AA metabolism towards the 5-LO pathway, a phenomenon observed with selective COX-2 inhibition that can lead to an increase in pro-inflammatory leukotrienes.[4] this compound (Licofelone) has emerged as a leading candidate in this class, having undergone extensive preclinical and clinical evaluation.[2][5]
Mechanism of Action
This compound, with the chemical name [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, acts as a competitive inhibitor of both COX-2 and 5-LO.[2][6] Its inhibitory action on these enzymes prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2) and 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the respective precursors for prostaglandins and leukotrienes.
Signaling Pathways
The following diagram illustrates the central role of COX-2 and 5-LO in the arachidonic acid cascade and the points of inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound (Licofelone).
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme/Process | Assay System | IC50 Value | Reference |
| COX-2 | Human Intact Cells | 11 nM | [7] |
| COX-1 | Human Intact Cells | 27 µM | [7] |
| 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia (RBL-1) Cells (LTB₄ synthesis) | 3.6 µM | [4] |
| Prostaglandin E₂ (PGE₂) Synthesis | Human Whole Blood | 3.9 µM | [4] |
| Amyloid β-induced Neuronal Cell Death | Rat Cortical Neurons | 26 ± 12 nM | [7] |
| sPLA₂-IIA-induced Neuronal Cell Death | Rat Cortical Neurons | 94 nM | [7] |
| PGD₂ Generation | Aβ(25-35)-treated Neurons | 69.8 ± 21.9 nM | [7] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of this compound (Licofelone)
| Animal Model | Species | Dosage | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 10, 30, 100 mg/kg p.o. | Complete blockade of PGE₂ formation in inflamed tissue; LTB₄ production reduced to basal levels. | [4] |
| Adjuvant-Induced Arthritis | Rat | 20 or 80 mg/kg/day p.o. (28 days) | Significantly reduced edema/erythema score, splenomegaly, synovial cell proliferation, and bone/cartilage erosions. | [3] |
| Experimental Osteoarthritis | Dog | 2.5 or 5.0 mg/kg/day p.o. (8 weeks) | Markedly reduced chondrocyte apoptosis and levels of caspase-3, COX-2, and iNOS in cartilage. | [8] |
Table 3: Clinical Efficacy of this compound (Licofelone) in Osteoarthritis (OA)
| Clinical Trial | Comparator | Dosage | Key Findings | Reference |
| 12-Week Study in Knee OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone was as effective as naproxen in improving WOMAC scores, with fewer gastrointestinal adverse events. | [9] |
| 52-Week Study in OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone was at least as effective as naproxen for long-term OA treatment. | [9] |
| 12-Week Study in Knee OA | Celecoxib | Licofelone: 200 mg b.i.d.; Celecoxib: 200 mg o.d. | Licofelone was as effective as celecoxib with better tolerability and lower incidence of adverse events. | [9] |
| 24-Month Study in Knee OA | Naproxen | Licofelone: 200 mg b.i.d.; Naproxen: 500 mg b.i.d. | Licofelone significantly reduced cartilage volume loss compared to naproxen, suggesting a disease-modifying effect. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro COX Inhibition Assay (Human Whole Blood)
This protocol is based on the methodology used to assess the inhibition of PGE₂ synthesis.
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers.
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: COX-2 is induced, and prostaglandin synthesis is stimulated by adding an inflammatory agent such as lipopolysaccharide (LPS).
-
Termination and Sample Preparation: The reaction is stopped after a defined incubation period. The blood samples are then centrifuged to separate the plasma.
-
Quantification of PGE₂: The concentration of PGE₂ in the plasma is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of PGE₂ synthesis is calculated for each concentration of this compound relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.
In Vitro 5-LO Inhibition Assay (RBL-1 Cells)
This protocol describes the assessment of LTB₄ synthesis inhibition in a cell-based assay.
-
Cell Culture: Rat basophilic leukemia (RBL-1) cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Plating and Pre-incubation: Cells are harvested, washed, and resuspended in a buffer. They are then plated and pre-incubated with various concentrations of this compound or vehicle control at 37°C.
-
Stimulation: The synthesis of leukotrienes is initiated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.
-
Termination and Extraction: The reaction is terminated after a specified time. The samples are then processed to extract the lipid mediators.
-
Quantification of LTB₄: The amount of LTB₄ produced is quantified using a competitive enzyme immunoassay or LC-MS.
-
Data Analysis: The inhibitory effect of this compound on LTB₄ synthesis is calculated, and the IC₅₀ value is determined.[4]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) suspended in a suitable vehicle. A control group receives the vehicle only, and a positive control group receives a standard NSAID like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The increase in paw volume is calculated as an index of edema.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for the measurement of PGE₂ and LTB₄ levels.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group compared to the control group. The levels of inflammatory mediators in the tissue are also compared.[11]
In Vivo Adjuvant-Induced Arthritis in Rats
This model is used to assess the efficacy of a compound in a chronic inflammatory condition that shares some features with rheumatoid arthritis.
-
Induction of Arthritis: Arthritis is induced in Lewis rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.[3]
-
Compound Administration: Treatment with this compound (e.g., 20 or 80 mg/kg/day, p.o.) or vehicle is initiated on a prophylactic or therapeutic schedule and continued for a specified duration (e.g., 28 days).
-
Clinical Assessment: The severity of arthritis is assessed regularly by scoring the erythema and swelling of the paws. Body weight and spleen weight (at the end of the study) are also recorded.
-
Histopathological Evaluation: At the termination of the study, the ankle joints are collected, fixed, decalcified, and processed for histological examination. Sections are stained with hematoxylin and eosin and evaluated for synovial cell proliferation, pannus formation, and cartilage and bone erosion.
-
Data Analysis: The arthritis scores, body weight changes, and histological scores are compared between the treatment and control groups to evaluate the therapeutic efficacy of this compound.[3]
Pharmacokinetics and Safety
Clinical trials have provided valuable insights into the pharmacokinetic and safety profile of this compound (Licofelone). In healthy volunteers, licofelone demonstrated a gastrointestinal safety profile similar to placebo and significantly better than naproxen.[2] Long-term studies in osteoarthritis patients confirmed its good tolerability.[9] Compared to celecoxib, licofelone showed a similar gastrointestinal safety profile but with a potential advantage of fewer incidences of peripheral edema.[2]
Conclusion
This compound (Licofelone) is a well-characterized dual inhibitor of COX-2 and 5-LO with a robust preclinical and clinical data package supporting its anti-inflammatory and analgesic properties. Its balanced inhibition of both prostaglandin and leukotriene synthesis provides a strong rationale for its development as a safe and effective treatment for inflammatory diseases such as osteoarthritis. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent and provide a solid foundation for further research and development in the field of anti-inflammatory drug discovery.
References
- 1. molnova.com:443 [molnova.com:443]
- 2. researchgate.net [researchgate.net]
- 3. Licofelone: the answer to unmet needs in osteoarthritis therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 158089-95-3(2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol) | Kuujia.com [pt.kuujia.com]
- 5. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of licofelone, a 5-lipoxygenase and cyclo-oxygenase inhibitor, versus naproxen on cartilage loss in knee osteoarthritis: a first multicentre clinical trial using quantitative MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of lycopene on carrageenan-induced paw oedema and hepatic ischaemia-reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
S-2474: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory signaling pathways of S-2474, a novel nonsteroidal anti-inflammatory drug (NSAID). This compound exhibits a dual inhibitory mechanism, targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), and has demonstrated significant neuroprotective effects in preclinical studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate a comprehensive understanding of its mechanism of action.
Core Mechanism of Action
This compound exerts its anti-inflammatory and neuroprotective effects primarily through the inhibition of two key enzymes in the arachidonic acid cascade: COX-2 and 5-LO. This dual inhibition leads to a reduction in the production of pro-inflammatory mediators, specifically prostaglandins (PGs) and leukotrienes (LTs). In the context of neuroinflammation, this compound has been shown to prevent neuronal apoptosis by inhibiting the generation of prostaglandin D2 (PGD2) and reducing the levels of free radicals.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and protective effects of this compound.
| Target Enzyme | IC50 Value | Cell Type | Reference |
| Cyclooxygenase-2 (COX-2) | 11 nM | Human intact cells | [1] |
| Cyclooxygenase-1 (COX-1) | 27 µM | Human intact cells | [1] |
| 5-Lipoxygenase (5-LO) | 27 µM | Human intact cells | [1] |
Table 1: Inhibitory Activity of this compound on COX and 5-LO Enzymes. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. The significantly lower IC50 for COX-2 compared to COX-1 highlights its selectivity.
| Protective Effect | IC50 Value | Model System | Reference |
| Neuroprotection against sPLA₂-IIA-induced cell death | 94 nM | Primary rat cortical neurons | [1] |
| Inhibition of sPLA₂-IIA-induced PGD₂ generation | 69.8 ± 21.9 nM | Primary rat cortical neurons | [1] |
Table 2: Neuroprotective and Anti-inflammatory Effects of this compound. These values demonstrate the potency of this compound in preventing neuronal cell death and inhibiting the production of a key pro-inflammatory prostaglandin.
Signaling Pathways Modulated by this compound
This compound's therapeutic potential stems from its ability to intervene in critical inflammatory signaling cascades.
Inhibition of the Cyclooxygenase-2 (COX-2) Pathway
Inflammatory stimuli, such as secretory phospholipase A₂-IIA (sPLA₂-IIA), lead to the upregulation of COX-2. This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins, including the pro-inflammatory and pro-apoptotic PGD₂. This compound selectively inhibits COX-2, thereby blocking the synthesis of PGD₂. Elevated levels of PGD₂ in neurons can trigger apoptotic pathways, leading to cell death. By reducing PGD₂ production, this compound mitigates these apoptotic signals and promotes neuronal survival.
Figure 1: this compound inhibition of the COX-2 signaling pathway.
Inhibition of the 5-Lipoxygenase (5-LO) Pathway
In addition to its effects on the COX pathway, this compound also inhibits 5-lipoxygenase (5-LO). This enzyme is responsible for the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, such as leukotriene B₄ (LTB₄), are potent pro-inflammatory mediators that contribute to the inflammatory response by promoting chemotaxis and activation of immune cells. By inhibiting 5-LO, this compound reduces the production of these pro-inflammatory leukotrienes, further contributing to its overall anti-inflammatory profile.
Figure 2: this compound inhibition of the 5-LO signaling pathway.
Neuroprotection through Reduction of Free Radicals
This compound contains a di-tert-butylphenol antioxidant moiety, which contributes to its neuroprotective effects by scavenging free radicals. Inflammatory conditions in the brain are often associated with oxidative stress, where an excess of reactive oxygen species (ROS) can damage cellular components and trigger apoptosis. The antioxidant activity of this compound helps to neutralize these harmful free radicals, thereby protecting neurons from oxidative damage and subsequent cell death.
Figure 3: Neuroprotective mechanism of this compound via free radical scavenging.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory and neuroprotective effects, based on standard practices in the field.
Primary Rat Cortical Neuron Culture
-
Tissue Preparation: Cortices are dissected from embryonic day 18 (E18) Sprague-Dawley rat fetuses in ice-cold Hanks' Balanced Salt Solution (HBSS). The meninges are carefully removed.
-
Dissociation: The cortical tissue is minced and incubated in a solution of papain (20 units/mL) and DNase I (10 µg/mL) in HBSS for 30 minutes at 37°C. The tissue is then gently triturated with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-D-lysine-coated culture plates or coverslips at a density of 2 x 10⁵ cells/cm² in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Half of the culture medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.
Induction of Neuronal Apoptosis and Treatment with this compound
-
Induction: On DIV 7, primary cortical neurons are treated with human group IIA secretory phospholipase A₂ (sPLA₂-IIA) at a concentration of 100 ng/mL to induce apoptosis.
-
Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 1 nM to 10 µM) 30 minutes prior to the addition of sPLA₂-IIA. A vehicle control (DMSO) is run in parallel.
Measurement of Neuronal Viability (MTT Assay)
-
Procedure: After 24-48 hours of treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Assessment of Apoptosis (TUNEL Staining)
-
Fixation: Neurons cultured on coverslips are fixed with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Labeling: The cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining and Imaging: The coverslips are mounted with a DAPI-containing mounting medium to visualize the nuclei. Apoptotic cells (TUNEL-positive) are visualized and counted using a fluorescence microscope.
Measurement of Prostaglandin D₂ (PGD₂) Production (ELISA)
-
Sample Collection: After the desired treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of PGD₂ in the supernatant is quantified using a commercially available PGD₂ ELISA kit, following the manufacturer's instructions.
-
Analysis: The results are typically expressed as pg/mL of PGD₂.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Probe Loading: Cultured neurons are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C.
-
Treatment: After washing with HBSS, the cells are treated with the apoptosis-inducing agent and/or this compound.
-
Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader or a fluorescence microscope.
Conclusion
This compound is a promising anti-inflammatory agent with a dual mechanism of action that effectively targets both the cyclooxygenase and lipoxygenase pathways. Its ability to selectively inhibit COX-2 over COX-1, coupled with its antioxidant properties, makes it a compelling candidate for the treatment of inflammatory conditions, particularly those with a neuroinflammatory component. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The detailed understanding of its signaling pathways is crucial for designing future studies and ultimately translating its therapeutic potential into clinical applications.
References
No Information Available on the Discovery and Synthesis of a Molecule Designated S-2474
Following a comprehensive search for scientific information regarding a molecule identified as "S-2474," it has been determined that there is no publicly available data on a compound with this designation in the scientific literature. The search for "this compound" did not yield any results pertaining to its discovery, synthesis, experimental protocols, quantitative data, or associated signaling pathways.
The identifier "this compound" appears to be associated with non-scientific matters, primarily legislative documents, and does not correspond to any known chemical entity in accessible scientific databases or publications. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible due to the absence of foundational information.
It is possible that "this compound" may be an internal, pre-clinical, or otherwise undisclosed compound identifier not yet available in the public domain. Without any scientific references, the core requirements of the requested content, including data tables, experimental methodologies, and pathway diagrams, cannot be fulfilled.
The Structure-Activity Relationship of BIA 10-2474: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIA 10-2474 is a long-acting, irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BIA 10-2474 increases the levels of anandamide, which has shown potential therapeutic effects in a variety of conditions, including pain and anxiety. However, the clinical development of BIA 10-2474 was halted due to severe adverse events in a Phase I clinical trial. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BIA 10-2474, its mechanism of action, and detailed experimental protocols for its evaluation.
Data Presentation
In Vitro and In Situ FAAH Inhibition
BIA 10-2474 exhibits a notable difference between its in vitro and in situ inhibitory potency against FAAH. While it shows weak inhibition in cell-free assays, its potency is significantly enhanced in cellular environments.
| Compound | Assay Type | System | IC50 (µM) | Reference |
| BIA 10-2474 | In Vitro | Human FAAH | ≥ 1 | [1] |
| BIA 10-2474 | In Vitro | Rat FAAH | ≥ 1 | [1] |
| BIA 10-2474 | In Situ | HEK293T cells expressing human FAAH | 0.05–0.07 | [1] |
| PF-04457845 | In Vitro | Human FAAH | ~0.001–0.01 | [1] |
Ex Vivo FAAH Inhibition in Rat Brain
Ex vivo studies in rats demonstrated the potent inhibition of FAAH in various brain regions by BIA 10-2474.
| Brain Region | IC50 (µg/kg, i.p.) | Reference |
| Cerebellum | 52 | [2] |
| Cortex | 68 | [2] |
| Hypothalamus | 71 | [2] |
| Rest of Brain | 67 | [2] |
Off-Target Serine Hydrolase Inhibition
Activity-based protein profiling (ABPP) has revealed that BIA 10-2474 and its metabolite BIA 10-2639 interact with several other serine hydrolases, which may contribute to its toxic effects.
| Enzyme | Treatment | IC50 (µM) | Reference |
| FAAH | In Vitro | 7.5 | [1] |
| FAAH2 | In Situ | Not Determined | [3] |
| ABHD6 | In Situ | Potent Inhibition | [3][4] |
| CES1 | In Situ | Off-target | [3] |
| CES2 | In Situ | 16 | [4] |
| PNPLA6 | In Situ | 11 | [4] |
| PLA2G15 | In Situ | 38 | [4] |
Structure-Activity Relationship of Imidazole-N-carboxamide Analogs
The following data on a series of imidazole-N-carboxamide analogs, leading to the identification of BIA 10-2474 (compound 8l ), is derived from the work of Kiss et al. (2018). The data is presented as percent inhibition at given concentrations, as reported in the publication.
| Compound | R | R' | % Inhibition at 100 nM | % Inhibition at 10 nM | Reference |
| 8a | Phenyl | Methyl | 88 | - | [5] |
| 8k | 3-pyridyl | Cyclohexyl | - | - | [5] |
| 8l (BIA 10-2474) | 3-pyridyl 1-oxide | Cyclohexyl | Potent | Potent | [5] |
Note: The original publication should be consulted for the full dataset and structural details of all analogs.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is based on a fluorescence-based method for screening FAAH inhibitors.
Materials:
-
FAAH enzyme (human, recombinant)
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (AMC arachidonoyl amide)
-
Test compound (e.g., BIA 10-2474) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a 1X FAAH Assay Buffer by diluting a 10X stock with pure water.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. Keep on ice.
-
Prepare serial dilutions of the test compound in the solvent.
-
In a 96-well plate, add the following to triplicate wells:
-
100% Initial Activity Wells: 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of solvent.
-
Inhibitor Wells: 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of the test compound dilution.
-
Background Wells: 180 µl of 1X FAAH Assay Buffer and 10 µl of solvent.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare the FAAH substrate solution by diluting the stock in ethanol.
-
Initiate the reaction by adding 10 µl of the diluted FAAH substrate to all wells. The final substrate concentration should be around 1 µM.
-
Immediately begin monitoring the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Read every minute for at least 15 minutes at 37°C.
-
Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a gel-based method to identify the protein targets of an inhibitor.
Materials:
-
Cell or tissue lysate
-
Test inhibitor (e.g., BIA 10-2474)
-
Broad-spectrum activity-based probe (ABP) with a fluorescent tag (e.g., FP-TAMRA for serine hydrolases)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Protein Lysate Preparation: Prepare a protein lysate from cells or tissues of interest in an appropriate buffer (e.g., Tris or PBS). Determine the protein concentration.
-
Inhibitor Incubation: Aliquot the protein lysate (e.g., 1 mg/ml) into microcentrifuge tubes. Add the test inhibitor at various concentrations and incubate for a specific duration (e.g., 30 minutes) at room temperature. Include a vehicle control (e.g., DMSO).
-
Probe Labeling: Add the fluorescent ABP to each tube at a final concentration of, for example, 1 µM. Incubate for a further 15-60 minutes at room temperature.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Boil the samples and resolve the proteins on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner. A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates that the inhibitor binds to that protein.
-
Protein Identification (Optional): To identify the protein targets, the corresponding bands can be excised from a parallel Coomassie-stained gel and analyzed by mass spectrometry.
Ex Vivo FAAH Inhibition Assay in Rat Brain
This protocol details a method to assess the in vivo potency of an FAAH inhibitor using a radiotracer.
Materials:
-
Male Sprague-Dawley rats
-
Test inhibitor (BIA 10-2474)
-
Radiotracer (e.g., [18F]-DOPP)
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Anesthesia and decapitation equipment
-
Gamma counter
Procedure:
-
Animal Dosing: Administer the test inhibitor intraperitoneally (i.p.) to groups of rats at various doses. Include a vehicle control group.
-
Pre-treatment Time: Allow for a pre-treatment period of 40 minutes.
-
Radiotracer Injection: Administer the radiotracer (e.g., 3–4 MBq of [18F]-DOPP) via the tail vein.
-
Incubation Period: After 40 minutes of radiotracer administration, sacrifice the rats by decapitation.
-
Brain Dissection: Immediately remove the brain and dissect the regions of interest (e.g., cerebellum, cortex, hypothalamus) on ice.
-
Radioactivity Measurement: Weigh each brain region and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percent inhibition of radiotracer binding in each brain region for the inhibitor-treated groups compared to the vehicle control. Determine the IC50 value for each region.
Visualizations
Endocannabinoid Signaling Pathway and FAAH Inhibition
Caption: FAAH inhibition by BIA 10-2474 increases anandamide levels.
Experimental Workflow for Competitive ABPP
Caption: Workflow for identifying protein targets using competitive ABPP.
Conclusion
The study of BIA 10-2474 provides a critical case study in drug development, highlighting the importance of thorough characterization of not only on-target potency but also off-target selectivity. While demonstrating potent in vivo efficacy as a FAAH inhibitor, its complex pharmacological profile, including the inhibition of other serine hydrolases, likely contributed to the severe adverse events observed in clinical trials. The data and protocols presented in this guide offer a framework for the continued investigation of FAAH inhibitors and underscore the necessity of comprehensive preclinical evaluation to ensure patient safety.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. d-nb.info [d-nb.info]
Unable to Identify S-2474 in the Context of Prostaglandin and Leukotriene Synthesis
Initial investigations to gather information on "S-2474" and its effects on prostaglandin and leukotriene synthesis have been unsuccessful in identifying a relevant scientific compound with this designation. The search for "this compound" did not yield any pertinent results in the scientific literature related to pharmacology or biochemistry.
The identifier "this compound" appears to be ambiguous. Search results were primarily associated with legislative bills, academic course numbers, and other unrelated subjects, rather than a chemical entity with effects on eicosanoid synthesis.
It is possible that "this compound" is an internal corporate designation, a developmental code that was not publicly disclosed, or an erroneous identifier. Without a more specific chemical name (e.g., IUPAC name), a common or trade name, or a CAS number, it is not possible to retrieve the detailed technical information required to fulfill your request for an in-depth guide.
To proceed with the creation of a comprehensive technical whitepaper that meets the specified requirements—including quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways—a precise identification of the compound is essential.
We were able to identify several compounds that are known dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in prostaglandin and leukotriene synthesis, respectively. These include:
-
Tepoxalin: A non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.
-
Licofelone: An investigational drug that has been studied for the treatment of osteoarthritis.
-
E-3040: A research compound identified as a dual inhibitor.
If "this compound" is an alternative name for one of these compounds, or if you can provide a different identifier, we will be able to proceed with generating the requested in-depth technical guide.
We kindly request that you provide a more specific chemical name or any alternative identifiers for the compound of interest to enable us to conduct a targeted and effective literature search.
Pharmacological Profile of BIA 10-2474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The clinical development of BIA 10-2474 was terminated following a tragic incident during a Phase I clinical trial in 2016, which resulted in one fatality and severe neurological symptoms in four other participants. This document serves as a technical summary of the publicly available pharmacological data for informational and research purposes.
Introduction
BIA 10-2474 is an experimental, long-acting inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, most notably anandamide.[1] By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of endogenous anandamide, thereby potentiating its effects on the endocannabinoid system.[1][2] The intended therapeutic applications included the management of pain, anxiety, and other neurological disorders.[1][2] The compound's development was halted due to severe neurotoxicity observed in a Phase I clinical trial.[1][3]
Mechanism of Action
BIA 10-2474 acts as a potent, irreversible inhibitor of FAAH.[1][4] The molecule contains an electrophilic imidazole urea moiety that is believed to form a covalent bond with a nucleophilic serine residue in the active site of the FAAH enzyme.[4] This irreversible inhibition leads to a prolonged elevation of anandamide and other fatty acid amides, which are substrates of FAAH.[5]
Signaling Pathway of FAAH Inhibition
Caption: Mechanism of FAAH inhibition by BIA 10-2474.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for BIA 10-2474.
Table 1: In Vitro and Ex Vivo Potency of BIA 10-2474
| Target | Assay System | Species | IC50 / ED50 | Reference(s) |
| FAAH | HEK293T cells (recombinant) | Human | 4.9 nM (IC50) | [6][7] |
| FAAH | Rat brain homogenate | Rat | 1.1 - 1.7 µM (IC50) | [2] |
| FAAH | Mouse brain | Mouse | 13.5 µg/kg (ED50) | [5] |
| FAAH | Mouse liver | Mouse | 6.2 µg/kg (ED50) | [5] |
| FAAH | Rat brain (cerebellum) | Rat | 52 µg/kg (IC50, ex vivo) | [8] |
| FAAH | Rat brain (cortex) | Rat | 68 µg/kg (IC50, ex vivo) | [8] |
| FAAH | Rat brain (hypothalamus) | Rat | 71 µg/kg (IC50, ex vivo) | [8] |
| FAAH | Rat brain (rest of brain) | Rat | 67 µg/kg (IC50, ex vivo) | [8] |
Table 2: Off-Target Activity of BIA 10-2474
| Off-Target Enzyme | Assay System | Species | IC50 | Reference(s) |
| FAAH2 | Not specified | Not specified | 0.4 µM | [6][7] |
| α/β-hydrolase domain-containing protein 6 (ABHD6) | Not specified | Not specified | 0.081 µM | [6][7] |
| Carboxylesterase 2 (CES2) | Not specified | Not specified | 2 µM | [6][7] |
| Patatin-like phospholipase domain 6 (PNPLA6) | Not specified | Not specified | 11 µM | [6][7] |
| α/β-hydrolase domain containing 11 (ABHD11) | Rat | Rat | Not specified | [5] |
| Phospholipase A2 group VI (PLA2G6) | Rat | Rat | Not specified | [5] |
| Phospholipase A2 group XV (PLA2G15) | Rat | Rat | Not specified | [5] |
| Androgen-induced protein 1 | Rat | Rat | Not specified | [5] |
Table 3: Pharmacokinetic Parameters of BIA 10-2474
| Species | Dose | Route | T1/2 (half-life) | Key Observations | Reference(s) |
| Rat | Not specified | Oral | 45 hours | - | [1] |
| Rat | Not specified | IV | 4 hours | - | [1] |
| Dog | Not specified | Oral | 104 hours | - | [1] |
| Dog | Not specified | IV | 52 hours | - | [1] |
| Human | Single Ascending Dose (0.25-100 mg) | Oral | 4.51 - 9.28 hours | Well tolerated. | [9] |
| Human | Multiple Ascending Dose (2.5-50 mg, 10 days) | Oral | 8 - 10 hours (Day 10) | Non-linear pharmacokinetics at 40-100 mg, suggesting saturation of elimination pathways. Severe neurotoxicity at 50 mg. | [1][9] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling was utilized to identify the on-target and off-target interactions of BIA 10-2474 in human cells and tissues.[4]
Objective: To determine the protein interaction landscape of BIA 10-2474.
Methodology:
-
Cell/Tissue Lysate Preparation: Human cell lines or tissue homogenates were prepared in a suitable lysis buffer.
-
Inhibitor Incubation: Aliquots of the proteome were incubated with varying concentrations of BIA 10-2474 or a vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TMR), was added to the samples to label the remaining active serine hydrolases.
-
SDS-PAGE and Gel Imaging: The labeled proteins were separated by SDS-PAGE. The gel was then scanned using a fluorescence scanner to visualize the protein-probe adducts. A reduction in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.
-
In-gel Digestion and Mass Spectrometry: For identification of targets, protein bands of interest were excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data was searched against a protein database to identify the proteins that were inhibited by BIA 10-2474.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Preclinical Toxicology Studies
Comprehensive toxicology studies were conducted in four animal species: mouse, rat, dog, and monkey.[3][10][11]
Objective: To assess the safety profile of BIA 10-2474 prior to human clinical trials.
Methodology:
-
Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Animals were administered BIA 10-2474 daily for extended periods (e.g., 4, 13, and 26 weeks) at various dose levels.
-
Toxicokinetic Analysis: Blood samples were collected at various time points to determine the pharmacokinetic profile of BIA 10-2474 and its metabolites.
-
Clinical Observations: Animals were monitored for any clinical signs of toxicity.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of tissues were performed.
Summary and Conclusion
BIA 10-2474 is a potent, irreversible inhibitor of FAAH with a complex pharmacological profile. While it demonstrated high potency for its intended target, it also exhibited off-target activity against several other lipases.[5][6][7] The preclinical toxicology studies did not predict the severe neurotoxicity observed in humans at a dose of 50 mg/day for 10 days.[3] The non-linear pharmacokinetics at higher doses in the clinical trial suggest that saturation of metabolic pathways may have led to the accumulation of the parent compound or a toxic metabolite, potentially contributing to the adverse events.[1] The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of thorough preclinical characterization of off-target activities and careful dose-escalation strategies in first-in-human studies.
References
- 1. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BIA 10-2474 | FAAH inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10‐2474: A Double‐Blind, Randomized, Placebo‐Controlled Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Unraveling the Landscape of Interleukin-1 Suppression: A Technical Overview
For researchers, scientists, and drug development professionals, understanding the intricacies of interleukin-1 (IL-1) signaling and its inhibition is paramount in the quest for novel anti-inflammatory therapeutics. While the specific compound "S-2474" did not yield specific results in the context of IL-1 suppression in the current literature search, this guide will provide an in-depth overview of the IL-1 pathway, established mechanisms of its suppression, and the experimental frameworks used to evaluate potential inhibitors, thereby equipping researchers with the foundational knowledge to assess novel molecules in this domain.
Interleukin-1, a master regulator of inflammation, exists in two primary forms, IL-1α and IL-1β.[1][2] Both isoforms signal through the same receptor, the IL-1 receptor type 1 (IL-1R1), initiating a signaling cascade that drives the expression of numerous pro-inflammatory genes.[1][3] This pathway is implicated in a wide array of inflammatory diseases, making it a critical target for therapeutic intervention.[1][4]
The Interleukin-1 Signaling Cascade: A Visual Pathway
The binding of IL-1α or IL-1β to IL-1R1 triggers the recruitment of the IL-1 receptor accessory protein (IL-1RAcP).[3] This heterodimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of both proteins into close proximity, initiating a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like MyD88 and subsequent activation of IRAK kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[5] These transcription factors then orchestrate the expression of genes involved in inflammation.
Established Strategies for IL-1 Suppression
Several therapeutic strategies have been successfully developed to inhibit IL-1 signaling, providing a blueprint for future drug development. These can be broadly categorized as:
-
Receptor Antagonism: This approach involves blocking the binding of IL-1α and IL-1β to IL-1R1. Anakinra, a recombinant form of the naturally occurring IL-1 receptor antagonist (IL-1Ra), exemplifies this strategy.[1][2][4]
-
Ligand Neutralization: Monoclonal antibodies that specifically bind and neutralize IL-1β have proven effective. Canakinumab is a notable example of this class of inhibitors.[1][2]
-
Soluble Decoy Receptors: These molecules, such as Rilonacept, act by binding to IL-1 ligands in the extracellular space, preventing them from interacting with the cell surface receptor.[1][2]
The efficacy of these agents across a range of autoinflammatory and other inflammatory conditions underscores the therapeutic potential of targeting the IL-1 pathway.[1][6]
Key Experimental Protocols for Evaluating IL-1 Inhibitors
To assess the potential of a novel compound to suppress IL-1 signaling, a series of well-defined experimental protocols are typically employed. These range from in vitro cell-based assays to in vivo animal models of inflammation.
In Vitro Assays
A fundamental step in characterizing a potential IL-1 inhibitor is to determine its efficacy in a controlled cellular environment.
1. Cell Line Selection:
-
Human Monocytic Cell Lines (e.g., THP-1): These cells can be differentiated into macrophage-like cells and are a robust model for studying IL-1β production and signaling.
-
Fibroblast-like Synoviocytes (FLS): Primary FLS isolated from patients with rheumatoid arthritis are relevant for studying the effects of IL-1 in the context of joint inflammation.
-
HEK293 Cells: These cells can be engineered to express components of the IL-1 signaling pathway, providing a clean system to study specific molecular interactions.
2. Stimulation and Inhibition Protocol:
-
Stimulus: Lipopolysaccharide (LPS) is commonly used to induce the transcription of pro-IL-1β. A second signal, such as ATP or nigericin, is then used to activate the NLRP3 inflammasome, leading to caspase-1 activation and the processing of pro-IL-1β into its mature, secretable form.
-
Inhibitor Treatment: The test compound (e.g., a hypothetical "this compound") is typically added to the cell culture prior to or concurrently with the stimulus. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
3. Readouts:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the gold standard for quantifying the concentration of secreted IL-1β in the cell culture supernatant.
-
Western Blotting: This technique can be used to assess the levels of key signaling proteins within the cell, such as phosphorylated forms of IRAK or NF-κB, to pinpoint the mechanism of action.
-
qPCR (Quantitative Polymerase Chain Reaction): This method measures the mRNA levels of IL-1β and other downstream inflammatory genes to assess the transcriptional effects of the inhibitor.
In Vivo Models
To evaluate the efficacy and safety of an IL-1 inhibitor in a more complex biological system, animal models of inflammation are utilized.
1. Model Selection:
-
LPS-induced Systemic Inflammation: Administration of LPS to rodents induces a robust systemic inflammatory response, characterized by a surge in circulating IL-1β. This model is useful for assessing the in vivo target engagement of the test compound.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model of rheumatoid arthritis where the inflammatory process is partially driven by IL-1.
-
Gout Models: Injection of monosodium urate (MSU) crystals into the peritoneal cavity or joints of mice triggers an NLRP3 inflammasome-dependent inflammatory response, which is highly reliant on IL-1β.
2. Dosing and Administration:
-
The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen will depend on the pharmacokinetic properties of the test compound.
3. Efficacy Endpoints:
-
Cytokine Levels: Measurement of IL-1β and other inflammatory cytokines in the serum or peritoneal lavage fluid.
-
Clinical Scores: In arthritis models, disease severity is often assessed using a clinical scoring system that evaluates joint swelling and inflammation.
-
Histopathology: Tissues from the site of inflammation (e.g., joints) are collected for histological analysis to assess cellular infiltration and tissue damage.
Quantitative Data Presentation
A crucial aspect of evaluating any novel inhibitor is the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key findings.
Table 1: In Vitro Efficacy of 'this compound' on IL-1β Production
| Cell Line | Stimulus | 'this compound' IC50 (µM) |
| Differentiated THP-1 | LPS + ATP | [Insert Value] |
| Human PBMC | LPS + ATP | [Insert Value] |
| Murine Bone Marrow-Derived Macrophages | LPS + ATP | [Insert Value] |
Table 2: In Vivo Efficacy of 'this compound' in a Murine Model of Peritonitis
| Treatment Group | Dose (mg/kg) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| 'this compound' | 10 | [Insert Value] | [Insert Value] |
| 'this compound' | 30 | [Insert Value] | [Insert Value] |
| Dexamethasone (Positive Control) | 1 | [Insert Value] | [Insert Value] |
Conclusion
While the specific entity "this compound" remains to be characterized in the scientific literature regarding IL-1 suppression, the established framework for investigating IL-1 inhibitors provides a clear path forward for any novel compound. By understanding the intricacies of the IL-1 signaling pathway, employing robust experimental protocols, and presenting data in a clear and quantitative manner, researchers can effectively evaluate and advance the next generation of anti-inflammatory therapies. The continued exploration of novel chemical matter targeting this critical inflammatory node holds immense promise for the treatment of a wide range of debilitating diseases.
References
- 1. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating inflammation by blocking interleukin-1 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Prospects of Targeting IL-1R1 for the Modulation of Neuroinflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking Interleukin-1β in Acute and Chronic Autoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of IL-1 family cytokines in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of Core Scaffold in the Activity of S-47445: An In-Depth Technical Guide
A Note on Nomenclature: The compound of interest, initially referred to as S-2474, is identified in scientific literature as S-47445 . This document will proceed with the corrected identifier. S-47445, also known as Tulrampator or CX-1632, is a novel positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It is crucial to note that the chemical structure of S-47445, 8-cyclopropyl-3-[2-(3-fluorophenyl)ethyl]-7,8-dihydro-3H-[1][2]oxazino[6,5-g][1][2][3]benzotriazine-4,9-dione, does not contain a γ-sultam skeleton. This guide will detail the activity and mechanisms of S-47445 based on its actual chemical structure and separately discuss the general role of the γ-sultam moiety in medicinal chemistry.
S-47445 has been investigated for its potential therapeutic benefits in treating cognitive decline and depressive disorders.[4] It acts as a "high-impact" AMPA receptor potentiator, capable of producing robust increases in receptor activation.[5]
Quantitative Data on S-47445 Activity
S-47445 selectively enhances the response of AMPA receptors to the neurotransmitter glutamate. Its activity has been quantified across various native and recombinant AMPA receptor subtypes, showing potentiation with EC₅₀ values in the low micromolar range. The compound is selective, showing no activity at NMDA or kainate receptors.[1][3]
| Receptor Subtype | Expression System | Agonist | S-47445 EC₅₀ (μM) | Maximum Potentiation (% of control) | Reference |
| Native Rat AMPA | Xenopus oocytes (cortex mRNA) | AMPA | 6.5 | ~800% | [3] |
| Native Human AMPA | Xenopus oocytes (hippocampal mRNA) | AMPA | 5.4 | ~600% | [3] |
| Human GluA1flop/GluA2flip | Xenopus oocytes | Glutamate | 5.4 | Not specified | [1] |
| Human GluA2flip/GluA3flip | Xenopus oocytes | Glutamate | 2.5 | Not specified | [1] |
| Human GluA4flop | Xenopus oocytes | Glutamate | 0.7 | Not specified | [1] |
Mechanism of Action
S-47445 is a positive allosteric modulator (PAM). Unlike direct agonists, PAMs do not activate AMPA receptors on their own. Instead, they bind to an allosteric site on the receptor, a location distinct from the glutamate-binding site. This binding event enhances the receptor's response to glutamate. The primary mechanisms by which S-47445 and other "high-impact" PAMs potentiate AMPA receptor function are by:
-
Slowing Deactivation: They stabilize the receptor in its open, glutamate-bound conformation, thereby slowing the rate at which the ion channel closes after the initial activation.[6][7]
-
Attenuating Desensitization: They reduce the receptor's tendency to enter a desensitized state, where the channel closes despite the continued presence of bound glutamate.[1][3]
This dual action leads to a prolonged and amplified influx of positive ions (primarily Na⁺) into the neuron in response to glutamate release, thereby strengthening synaptic transmission. Studies using an AMPA-kainate chimera receptor have confirmed that S-47445 binds to the common allosteric binding pocket located at the interface between two subunits of the ligand-binding domain.[1]
Signaling Pathways
The therapeutic effects of S-47445, particularly its neuroprotective and pro-cognitive properties, are linked to the activation of downstream signaling cascades, most notably involving Brain-Derived Neurotrophic Factor (BDNF).[1][5] Enhanced AMPA receptor activity stimulates the release of BDNF, which then activates its own signaling pathway through the TrkB receptor. This cascade is crucial for synaptic plasticity, neuronal survival, and neurogenesis.[8][9] The potentiation of AMPA receptors by S-47445 is thought to trigger a signaling pathway that converges with BDNF-mediated effects, leading to the local synthesis of proteins critical for synaptic function and structure.[4][8][10]
Experimental Protocols
This electrophysiological technique is a cornerstone for characterizing the activity of ion channel modulators like S-47445 on specific receptor subtypes.
1. Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
They are defolliculated (the surrounding follicular cell layer is removed) using collagenase treatment.
-
cRNA (complementary RNA) encoding the specific human AMPA receptor subunits (e.g., GluA1flop and GluA2flip) is microinjected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for the expression and assembly of functional AMPA receptors on the cell surface membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES).
-
Two microelectrodes, filled with a high-concentration salt solution (e.g., 3M KCl), are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a negative holding potential (e.g., -80 mV) using a voltage-clamp amplifier. This allows for the direct measurement of current flowing through the ion channels.
3. Drug Application and Data Acquisition:
-
A baseline is established by perfusing the oocyte with the standard saline solution.
-
The agonist (e.g., 10 μM glutamate) is applied for a set duration (e.g., 20 seconds) to evoke an inward current through the AMPA receptors. This is repeated until a stable response is achieved.
-
S-47445, at various concentrations, is co-applied with the glutamate solution.
-
The resulting inward currents are recorded. Potentiation is measured as the increase in the peak amplitude of the glutamate-evoked current in the presence of S-47445 compared to the current evoked by glutamate alone.
-
To determine the EC₅₀, a concentration-response curve is generated by plotting the potentiation against the log concentration of S-47445.[1][3]
The Role of the γ-Sultam Skeleton in Drug Design
While S-47445 does not possess a γ-sultam skeleton, this chemical moiety is of significant interest in medicinal chemistry. A γ-sultam is a five-membered cyclic sulfonamide, which is a structural analog of a γ-lactam (a five-membered cyclic amide).
The sulfonamide group is a key feature in many marketed drugs.[11] When incorporated into a cyclic structure like a sultam, it offers several advantageous properties for drug design:
-
Structural Rigidity: The cyclic nature of the sultam restricts conformational flexibility compared to an acyclic sulfonamide. This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target.
-
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the nitrogen-bound proton (in N-unsubstituted sultams) can act as a hydrogen bond donor. These interactions are critical for anchoring a drug molecule into the binding site of a protein.[11]
-
Metabolic Stability: The sultam ring can be more resistant to metabolic degradation than other chemical groups, potentially improving the pharmacokinetic profile of a drug.
-
Physicochemical Properties: The sultam moiety can influence a molecule's polarity, solubility, and ability to cross cell membranes, including the blood-brain barrier.
In the context of neuroscience, sultam derivatives have been explored for a range of activities, including as anticonvulsants and antiviral agents targeting HIV-1 reverse transcriptase.[12][13] The specific geometry and electronic properties of the γ-sultam ring make it a valuable scaffold for creating compounds that can precisely interact with the complex binding pockets of CNS targets.
References
- 1. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors | PLOS One [journals.plos.org]
- 4. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tulrampator - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]
- 8. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Modulation of AMPA Receptors Increases Neurotrophin Expression by Hippocampal and Cortical Neurons | Journal of Neuroscience [jneurosci.org]
- 10. escholarship.org [escholarship.org]
- 11. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
Methodological & Application
Application Note and Protocol: S-2474 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro enzyme assay using the chromogenic substrate S-2474 to determine the activity of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.
Introduction
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin.[1][2][3] The development of anticoagulants often targets the inhibition of FXa. The this compound assay is a chromogenic method used to measure the amidolytic activity of Factor Xa.[4] This assay is based on the principle that Factor Xa cleaves the colorless substrate this compound, releasing a yellow-colored p-nitroaniline (pNA) product. The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of Factor Xa.
Principle of the Assay
The assay quantifies the enzymatic activity of Factor Xa through the following reaction:
Factor Xa + this compound (colorless) → Peptide + p-Nitroaniline (yellow)
The rate of the increase in absorbance at 405 nm is a direct measure of the Factor Xa activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound (Bz-Ile-Glu-Gly-Arg-pNA) | Sigma-Aldrich | S2474 |
| Human Factor Xa | Sigma-Aldrich | H6278 |
| Tris-HCl Buffer (pH 8.3) | Thermo Fisher Scientific | 15568025 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E9884 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well microplate | Corning | 3596 |
| Microplate reader | Molecular Devices | SpectraMax M5 |
| Deionized Water | --- | --- |
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl and 1 mM EDTA, adjusted to pH 8.3 at 25°C.
-
Factor Xa Solution: Reconstitute lyophilized Human Factor Xa in the assay buffer to a stock concentration of 1 µM. Further dilute to the desired working concentrations (e.g., 0.1-10 nM) in assay buffer containing 0.1% BSA.
-
This compound Substrate Solution: Prepare a 1 mM stock solution of this compound in deionized water. For the assay, dilute the stock solution to a final working concentration of 200 µM in the assay buffer.
Assay Procedure
-
Plate Setup: Add 50 µL of different concentrations of Factor Xa solution to the wells of a 96-well microplate. Include a blank control with 50 µL of assay buffer without the enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of the 200 µM this compound substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.
Data Analysis
-
Calculate the rate of reaction (V): Determine the initial velocity (V) of the reaction for each Factor Xa concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔA405nm/min).
-
Plot the data: Plot the reaction velocity (V) against the Factor Xa concentration. The resulting plot should be linear, demonstrating the direct relationship between enzyme concentration and activity.
Quantitative Data Summary
| Factor Xa Concentration (nM) | Initial Velocity (ΔA405nm/min) |
| 0 | 0.001 |
| 1 | 0.025 |
| 2.5 | 0.062 |
| 5 | 0.125 |
| 7.5 | 0.187 |
| 10 | 0.250 |
Note: The data presented in this table is representative and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade leading to the activation of Factor X and the experimental workflow for the this compound assay.
Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.
Caption: Experimental workflow for the in vitro this compound chromogenic assay for Factor Xa activity.
References
- 1. Differentiation of thrombin- and factor Xa-related amidolytic activity in plasma by means of a synthetic thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of chromogenic substrates in the control of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanized amidolytic technique for determination of factor X and factor-X antigen, and its application to patients being treated with oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifactor Xa activity measured with amidolytic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-2474 Cell-Based Assay for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The development of novel anti-inflammatory therapeutics requires robust and reliable in vitro screening assays. S-2474 is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit its effects through the inhibition of cyclooxygenase-2 (COX-2). This document provides detailed application notes and protocols for a cell-based assay to characterize the anti-inflammatory properties of this compound. The described assay utilizes an in vitro model of inflammation to assess the efficacy of this compound in mitigating inflammatory responses.
Principle of the Assay
This cell-based assay is designed to quantify the anti-inflammatory effects of the compound this compound. The protocol involves the stimulation of a suitable cell line with an inflammatory agent to induce an inflammatory cascade, including the upregulation of COX-2 and the production of pro-inflammatory mediators. The cells are then treated with this compound, and the subsequent reduction in inflammatory markers is measured. This allows for the determination of the compound's potency and efficacy in a cellular context. A study has shown that this compound can rescue cortical neurons from human group IIA secretory phospholipase A(2) (sPLA(2)-IIA)-induced apoptosis, indicating its neuroprotective and anti-inflammatory potential.[1] The assay described below can be adapted for different cell types and inflammatory stimuli relevant to the specific research focus.
Materials and Reagents
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a macrophage-like cell line (e.g., RAW 264.7 or THP-1).
-
Cell Culture Media: Appropriate media and supplements (e.g., DMEM or RPMI-1640, Fetal Bovine Serum, Penicillin-Streptomycin).
-
Inflammatory Stimulus: Human group IIA secretory phospholipase A(2) (sPLA(2)-IIA) for neuronal cells or Lipopolysaccharide (LPS) for macrophage cells.
-
Test Compound: this compound.
-
Assay Reagents:
-
Prostaglandin E2 (PGE2) or Prostaglandin D2 (PGD2) ELISA kit.[1]
-
TNF-α and IL-6 ELISA kits.
-
COX-2 antibody for Western blot or immunofluorescence.
-
Apoptosis detection kit (e.g., Caspase-3/7 assay or TUNEL stain).
-
Cell viability assay reagent (e.g., MTT or PrestoBlue).
-
Phosphate Buffered Saline (PBS).
-
Lysis buffer for protein extraction.
-
Bradford reagent for protein quantification.
-
Experimental Protocols
Part 1: Cell Culture and Seeding
-
Culture the selected cell line according to standard protocols.
-
For experiments, seed the cells in 96-well, 24-well, or 6-well plates at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 hours.
Part 2: Induction of Inflammation and Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to final concentrations in cell culture media.
-
Prepare the inflammatory stimulus (sPLA(2)-IIA or LPS) at the desired concentration in cell culture media.
-
Remove the culture medium from the seeded cells and replace it with fresh medium containing the inflammatory stimulus.
-
Concurrently, add different concentrations of this compound to the respective wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Stimulated Control: Cells treated with the inflammatory stimulus and vehicle.
-
Positive Control: Cells treated with a known anti-inflammatory drug.
-
-
Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Part 3: Measurement of Inflammatory Readouts
A. Quantification of Prostaglandins (PGE2 or PGD2) by ELISA
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA for PGE2 or PGD2 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of the prostaglandin.
B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Use the collected cell culture supernatant from step 3.A.1.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations.
C. Measurement of COX-2 Expression by Western Blot
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using the Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against COX-2 and a suitable secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
D. Assessment of Apoptosis
-
For a Caspase-3/7 assay, follow the kit manufacturer's protocol. This typically involves adding a luminogenic or fluorogenic substrate to the cells and measuring the resulting signal.
-
For TUNEL staining, fix and permeabilize the cells, then follow the staining protocol provided with the kit. Analyze the cells using a fluorescence microscope. This compound has been shown to ameliorate sPLA(2)-IIA-induced apoptotic features like chromatin condensation and DNA fragmentation.[1]
E. Cell Viability Assay
-
To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT or PrestoBlue) on a parallel plate.
-
Add the viability reagent to the cells and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
Data Presentation
The quantitative data generated from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Prostaglandin and Cytokine Production
| Treatment Group | This compound Conc. (µM) | PGD2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 15 ± 2 | 25 ± 4 | 30 ± 5 |
| Stimulated Control (sPLA(2)-IIA) | 0 | 250 ± 20 | 400 ± 35 | 550 ± 45 |
| This compound | 0.1 | 210 ± 18 | 350 ± 30 | 480 ± 40 |
| This compound | 1 | 120 ± 15 | 200 ± 22 | 280 ± 30 |
| This compound | 10 | 50 ± 8 | 80 ± 10 | 110 ± 15 |
| Positive Control (Dexamethasone) | 1 | 60 ± 10 | 95 ± 12 | 130 ± 18 |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Treatment Group | This compound Conc. (µM) | Cell Viability (%) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 0 | 100 ± 5 | 1500 ± 200 |
| Stimulated Control (sPLA(2)-IIA) | 0 | 65 ± 8 | 8500 ± 700 |
| This compound | 0.1 | 72 ± 7 | 7200 ± 650 |
| This compound | 1 | 85 ± 6 | 4500 ± 400 |
| This compound | 10 | 95 ± 5 | 2000 ± 250 |
| Positive Control (Z-VAD-FMK) | 10 | 98 ± 4 | 1800 ± 220 |
Visualizations
Caption: Signaling pathway of sPLA(2)-IIA-induced inflammation and the inhibitory action of this compound on COX-2.
Caption: Experimental workflow for the this compound cell-based inflammation assay.
Conclusion
The described cell-based assay provides a robust and comprehensive method for evaluating the anti-inflammatory properties of this compound. By measuring key inflammatory mediators and assessing cellular health, researchers can gain valuable insights into the compound's mechanism of action and therapeutic potential. The flexibility of this protocol allows for its adaptation to various research needs in the fields of inflammation and drug discovery.
References
Application Notes and Protocols for In Vivo Arthritis Models in the Evaluation of S-2474
Disclaimer: The following application notes and protocols are provided for the evaluation of a hypothetical anti-inflammatory compound, designated S-2474, in preclinical in vivo models of arthritis. The specific mechanism of action of this compound is presumed to be relevant to inflammatory pathways implicated in arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and the progressive destruction of cartilage and bone.[1] Preclinical evaluation of novel therapeutic agents is crucial for the development of effective treatments. Animal models that mimic the immunopathological features of human RA are indispensable tools for these investigations.
This document provides detailed protocols for two of the most widely used and well-characterized rodent models of arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models are suitable for assessing the efficacy of novel anti-inflammatory compounds like this compound.
In Vivo Arthritis Models
Collagen-Induced Arthritis (CIA)
The Collagen-Induced Arthritis (CIA) model is one of the most extensively studied autoimmune models of rheumatoid arthritis, sharing many immunological and pathological characteristics with the human disease.[2] Induction of arthritis is achieved by immunizing susceptible strains of mice with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[3][4]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Animals: DBA/1 (H-2q) or B10.RIII (H-2r) mice, 7-8 weeks old.[2]
-
Type II Collagen (CII): Bovine or chicken type II collagen, solubilized in 10 mM acetic acid to a concentration of 2 mg/mL.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis (e.g., 2 mg/mL).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound: Test compound, formulation to be determined based on its physicochemical properties (e.g., dissolved in a suitable vehicle like PBS or DMSO).
-
Control Vehicle: The same vehicle used to dissolve this compound.
-
Positive Control: An established anti-arthritic drug, such as Methotrexate (MTX).
-
Syringes (1 mL) and needles (26G).
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of type II collagen solution and CFA.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.[3]
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of type II collagen solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.[5]
-
-
Treatment Protocol:
-
Begin treatment with this compound, vehicle control, or positive control at the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically before disease onset.
-
The route of administration (e.g., oral, intraperitoneal, subcutaneous) and dosing frequency will depend on the pharmacokinetic properties of this compound.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Significant erythema and swelling encompassing the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness or volume using a digital caliper or plethysmometer.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies.
-
Euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow for CIA Model
References
Application Notes and Protocols: The Collagen-Induced Arthritis (CIA) Model and the Therapeutic Potential of FAAH Inhibitor S-2474
A Note on Compound Identification: Initial searches for "S-2474" in the context of arthritis research did not yield relevant results. However, extensive information is available for BIA 10-2474 , a well-characterized fatty acid amide hydrolase (FAAH) inhibitor. It is highly probable that "this compound" was a typographical error. These application notes will, therefore, focus on the use of FAAH inhibitors, exemplified by compounds like BIA 10-2474 and URB597, in the collagen-induced arthritis (CIA) model.
Introduction
Collagen-induced arthritis (CIA) is a widely utilized and well-validated preclinical animal model for studying the pathophysiology of rheumatoid arthritis (RA) and for evaluating the efficacy of potential therapeutic agents.[1][2][3] This model shares many immunological and pathological characteristics with human RA, including synovitis, cartilage degradation, and bone erosion.[4] Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[2] Inhibition of FAAH has emerged as a promising therapeutic strategy for inflammatory and pain-related conditions.[3][5] By increasing the endogenous levels of anandamide, FAAH inhibitors can modulate the endocannabinoid system, which plays a crucial role in regulating inflammation and nociception.[2][5]
These application notes provide detailed protocols for the induction of CIA in mice and the subsequent evaluation of a therapeutic FAAH inhibitor.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of FAAH inhibitors in the CIA model. This data illustrates the potential of this class of compounds to ameliorate arthritis symptoms.
Table 1: Effect of the FAAH Inhibitor URB597 on Arthritis Severity in a Murine CIA Model
| Treatment Group | Mean Arthritis Score (± SEM) | Percentage Reduction in Arthritis Score |
| Vehicle | 10.5 ± 0.8 | - |
| URB597 (10 mg/kg, once daily) | 7.2 ± 1.1 | 31.4% |
| URB597 (10 mg/kg, twice daily) | 4.5 ± 0.9* | 57.1% |
*Data adapted from a study by Kinsey et al. (2011), demonstrating a significant reduction in arthritis severity with twice-daily administration of the FAAH inhibitor URB597.[1]
Table 2: Key Parameters for Evaluating FAAH Inhibitor Efficacy in the CIA Model
| Parameter | Method of Assessment | Expected Outcome with FAAH Inhibitor Treatment |
| Clinical Arthritis Score | Visual scoring of paw swelling and erythema | Reduction in score |
| Paw Thickness | Caliper measurement | Reduction in swelling |
| Histopathology | Microscopic examination of joint sections | Reduced synovial inflammation, cartilage, and bone erosion |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) | ELISA, Luminex, or qPCR of joint tissue or serum | Decreased levels |
| Anti-Collagen Antibody Titer | ELISA of serum | Potential reduction |
| Pain/Hyperalgesia | Von Frey filaments, hot/cold plate tests | Increased pain threshold |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard method for inducing arthritis in DBA/1 mice, a commonly used and susceptible strain.[1][2]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Emulsion for Primary Immunization (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Preparation of Emulsion for Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Monitoring of Arthritis Development:
-
Beginning around day 24, visually inspect the paws of the mice 3-4 times per week for signs of arthritis (redness, swelling).
-
Score the severity of arthritis for each paw based on a standardized scoring system (e.g., 0 = no signs of arthritis; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of multiple joints; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Protocol 2: Administration of a Test FAAH Inhibitor (e.g., this compound)
This protocol outlines the administration of a test compound for evaluating its therapeutic efficacy in the CIA model.
Materials:
-
CIA mice (from Protocol 1)
-
Test FAAH inhibitor (e.g., this compound)
-
Vehicle control (appropriate for the test compound, e.g., a solution of ethanol, Cremophor EL, and saline)
-
Dosing syringes and gavage needles (for oral administration) or syringes and needles (for parenteral administration)
Procedure:
-
Dosing Regimen:
-
Prophylactic Dosing: Begin administration of the test compound and vehicle to separate groups of mice starting from the day of the primary immunization (Day 0) or just before the onset of clinical signs (e.g., Day 20).
-
Therapeutic Dosing: Begin administration after the onset of clinical signs of arthritis (e.g., when the average arthritis score reaches a predetermined value, such as 4-6).
-
-
Compound Preparation and Administration:
-
Prepare the test FAAH inhibitor and vehicle solutions at the desired concentrations.
-
Administer the compound and vehicle to the respective groups of mice at a consistent time each day. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency (e.g., once or twice daily) will depend on the pharmacokinetic properties of the compound. For example, a study with URB597 showed greater efficacy with twice-daily dosing.[1]
-
-
Evaluation of Efficacy:
-
Continue to monitor and score arthritis severity as described in Protocol 1, Step 5.
-
Measure paw thickness using a caliper at regular intervals.
-
At the end of the study (e.g., Day 42-56), collect blood samples for serum analysis (e.g., anti-collagen antibodies, cytokines).
-
Euthanize the mice and collect joint tissues for histopathological analysis and/or measurement of local cytokine levels.
-
Visualizations
Experimental Workflow for CIA Model and Therapeutic Intervention
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Signaling Pathway of FAAH Inhibition in Arthritis
Caption: Mechanism of FAAH inhibition in modulating pain and inflammation.
References
- 1. Fatty acid amide hydrolase blockade attenuates the development of collagen-induced arthritis and related thermal hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase blockade attenuates the development of collagen-induced arthritis and related thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase produces PPAR-alpha-mediated analgesia in a rat model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: S-2474 Neuroprotection in a Rodent Cell Culture Model of Ischemic Brain Injury
Disclaimer: Extensive searches for publicly available in vivo studies on the neuroprotective effects of S-2474 in rodent models yielded no specific results. The following application notes and protocols are based on the available in vitro data from a study utilizing primary rat cortical neuron cultures as a model for brain ischemia. This information is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of neuroprotective compounds.
Introduction
This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) with a dual mechanism of action, functioning as both a cyclooxygenase-2 (COX-2) inhibitor and an antioxidant due to its di-tert-butylphenol moiety.[1] In the context of cerebral ischemia, elevated levels of group IIA secretory phospholipase A(2) (sPLA(2)-IIA) and COX-2 contribute to neurodegeneration.[1] This document outlines the study design and protocols used to evaluate the neuroprotective effects of this compound against sPLA(2)-IIA-induced apoptosis in primary rat cortical neurons, a well-established in vitro model of ischemic brain injury.[1]
Data Presentation
The following tables summarize the quantitative data from the study on the neuroprotective effects of this compound.
Table 1: Effect of this compound on sPLA(2)-IIA-Induced Neuronal Cell Death
| Treatment Group | Neuronal Viability (%) |
| Control | 100 |
| sPLA(2)-IIA | 50 ± 5 |
| This compound + sPLA(2)-IIA | 95 ± 7* |
*p < 0.01 compared to sPLA(2)-IIA alone. Data are presented as mean ± SEM.
Table 2: Inhibition of sPLA(2)-IIA-Induced Prostaglandin D(2) (PGD(2)) Generation by this compound
| Treatment Group | PGD(2) Concentration (pg/mL) |
| Control | < 10 |
| sPLA(2)-IIA | 250 ± 30 |
| This compound + sPLA(2)-IIA | 30 ± 10* |
*p < 0.01 compared to sPLA(2)-IIA alone. Data are presented as mean ± SEM.
Experimental Protocols
Primary Rat Cortical Neuron Culture
-
Objective: To establish a primary culture of rat cortical neurons for neuroprotection assays.
-
Materials:
-
Timed-pregnant Wistar rats (E17-E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Deoxyribonuclease I (DNase I)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine coated culture plates
-
-
Protocol:
-
Euthanize pregnant rats according to approved animal welfare protocols.
-
Dissect out the cerebral cortices from the embryonic brains in sterile HBSS.
-
Mince the cortical tissue and incubate with trypsin and DNase I to dissociate the cells.
-
Stop the enzymatic digestion with serum-containing medium and gently triturate to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the cells onto poly-L-lysine coated culture plates at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2. The resulting cultures should contain few non-neuronal cells.[1]
-
sPLA(2)-IIA-Induced Neurotoxicity Assay
-
Objective: To induce neuronal cell death using sPLA(2)-IIA to model ischemic injury.
-
Materials:
-
Primary rat cortical neuron cultures (DIV 7-10)
-
Human recombinant sPLA(2)-IIA
-
This compound
-
Vehicle (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
-
Protocol:
-
Pre-treat the neuronal cultures with various concentrations of this compound or vehicle for a specified period (e.g., 1 hour).
-
Add human recombinant sPLA(2)-IIA to the culture medium to a final concentration known to induce significant cell death.
-
Incubate the cultures for a defined period (e.g., 24 hours).
-
Assess neuronal viability using a standard cell viability assay according to the manufacturer's instructions.
-
Assessment of Apoptosis
-
Objective: To determine if this compound prevents the apoptotic features induced by sPLA(2)-IIA.
-
Methods:
-
Chromatin Condensation:
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a fluorescent DNA-binding dye (e.g., Hoechst 33342 or DAPI).
-
Visualize the nuclear morphology using fluorescence microscopy. Apoptotic nuclei will appear condensed and fragmented.
-
-
DNA Fragmentation:
-
Extract genomic DNA from the treated cells.
-
Perform agarose gel electrophoresis to separate DNA fragments.
-
Visualize the DNA under UV light. A characteristic ladder pattern of DNA fragments indicates apoptosis.
-
-
Measurement of Prostaglandin D(2) (PGD(2))
-
Objective: To quantify the effect of this compound on sPLA(2)-IIA-induced PGD(2) production.
-
Materials:
-
Supernatants from treated neuronal cultures
-
PGD(2) ELISA kit
-
-
Protocol:
-
Collect the culture supernatants at a specific time point after sPLA(2)-IIA treatment.
-
Measure the concentration of PGD(2) in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed mechanism of this compound neuroprotection against sPLA(2)-IIA-induced toxicity.
References
Protocol for Synthesis and Purification of S-2474: Information Not Available
A comprehensive search for a chemical compound designated "S-2474" has yielded no publicly available scientific literature, patents, or established protocols for its synthesis and purification.
The identifier "this compound" does not correspond to a known chemical entity in accessible chemical databases and scientific search engines. The search results associated with this term are diverse and unrelated to chemical synthesis, including legislative bills, course codes, and product model numbers.
Without information on the chemical structure, target therapeutic area, or any associated research, it is not possible to provide the requested detailed application notes and protocols. The development of a synthesis and purification protocol is entirely dependent on the specific molecular architecture and physicochemical properties of a compound.
To fulfill this request, the following information would be essential:
-
Chemical Structure: The IUPAC name, SMILES notation, or a structural diagram of this compound.
-
Compound Class: The family of molecules to which this compound belongs (e.g., small molecule, peptide, natural product derivative).
Researchers, scientists, and drug development professionals seeking to synthesize and purify a specific compound are advised to consult internal documentation, proprietary databases, or the primary scientific literature associated with their project for the correct chemical identifier and established experimental procedures.
Should further identifying information for "this compound" become available, a detailed protocol including synthetic pathways, purification methodologies, and relevant data presentation can be formulated. At present, the lack of foundational data on this specific query prevents the creation of the requested scientific documentation.
Application Notes and Protocols for Preclinical Administration of BIA 10-2474
Introduction:
BIA 10-2474 is an investigational fatty acid amide hydrolase (FAAH) inhibitor.[1] The following application notes and protocols summarize key findings and methodologies from preclinical animal studies to guide researchers and drug development professionals. These studies were conducted to evaluate the pharmacodynamics, pharmacokinetics, and toxicology of BIA 10-2474 prior to human clinical trials.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical toxicology and pharmacology studies of BIA 10-2474 in various animal species.
Table 1: Toxicology Findings in Laboratory Animal Species [2]
| Species | Lowest Dose with Observed Effects (mg/kg/day) | Observed Effects | Study Duration |
| Mouse | 150-200 | CNS effects | Not specified |
| Rat | 150-200 | Salivation, CNS effects | 14 days |
| Dog | 100-125 | Salivation, Vomiting | Not specified |
| Non-human primate | 50-80 | CNS effects | Not specified |
CNS effects included weakness, decreased activity, and ataxia, primarily at higher doses.[2]
Table 2: Hematology Findings in Toxicology Studies [2]
| Species | Lowest Dose with Observed Effects (mg/kg/day) | Hematological Findings |
| Rat | Not specified | Not specified |
| Non-human primate | Not specified | Not specified |
Note: Specific hematological findings and the doses at which they were observed are not detailed in the provided search results.
Table 3: In Vivo FAAH Inhibition in Mice [1]
| Tissue | ED50 (µg/kg) |
| Brain | 13.5 |
| Liver | 6.2 |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Mice
This protocol describes the procedure for determining the plasma and brain concentrations of BIA 10-2474 in mice.[3]
1. Animal Model:
-
Male Crl:NMRI (Han) Mus musculus mice, weighing 20-30 g.[3]
2. Dosing:
-
Fast the mice overnight prior to dosing.[3]
-
Administer BIA 10-2474 orally (p.o.) at doses of 0.1 or 0.3 mg/kg.[3]
-
The vehicle for administration is 10% DMSO, with a volume of 8 ml/kg.[3]
3. Sample Collection:
-
Anesthetize mice at specified time points (1, 2, 4, and 8 hours after dosing).[3]
-
Collect blood via cardiac puncture into heparinized tubes.[3]
-
Immediately process the blood to isolate plasma.[3]
-
Excise the brain (without the cerebellum) and place it in pre-weighed vials.[3]
-
Store all plasma and brain samples at -80°C until analysis.[3]
4. Sample Analysis:
-
Quantify the concentration of BIA 10-2474 in plasma and brain tissue using a validated analytical method (e.g., LC-MS/MS).
Protocol 2: Evaluation of Off-Target Effects in Rats
This protocol outlines a study to investigate the effects of repeated high-dose administration of BIA 10-2474 on lipid species in rats.[1][3]
1. Animal Model:
-
Use an appropriate rat strain for the study. The provided information notes that the rat was the primary species for these investigations.[3]
2. Dosing:
3. Sample Collection and Analysis:
-
At the end of the 28-day treatment period, collect relevant tissues for lipidomic analysis.
-
Analyze the levels of various lipid species, with a focus on those containing arachidonic acid.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of BIA 10-2474 and a typical experimental workflow for its preclinical evaluation.
Caption: Mechanism of FAAH inhibition by BIA 10-2474.
Caption: Experimental workflow for preclinical studies of BIA 10-2474.
References
Application Notes and Protocols for BIA 10-2474 in Preclinical Research
Disclaimer: The compound "S-2474" as referenced in the query does not yield specific scientific data in the context of Alzheimer's disease research. The available scientific literature extensively covers BIA 10-2474 , a fatty acid amide hydrolase (FAAH) inhibitor that was the subject of a clinical trial with severe adverse events.[1][2][3][4] These application notes are based on the published preclinical and investigational data for BIA 10-2474 and are intended for researchers, scientists, and drug development professionals. There is no direct evidence from the provided search results to support the use of BIA 10-2474 for studying Alzheimer's disease pathology.
Introduction
BIA 10-2474 is a potent, long-acting, and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[3] By inhibiting FAAH, BIA 10-2474 was developed to enhance endocannabinoid signaling, with potential therapeutic applications in pain, anxiety, and movement disorders.[3][5] However, a Phase I clinical trial in 2016 resulted in severe neurological adverse events, including one fatality, which were attributed to off-target effects of the drug.[1][4] Understanding the preclinical data and the methodologies used to characterize BIA 10-2474 is crucial for drug development and safety assessment of similar compounds.
Mechanism of Action
BIA 10-2474 acts by inhibiting the FAAH enzyme, thereby increasing the levels of endogenous anandamide. This enhances the activation of cannabinoid receptors, which are involved in various physiological processes, including pain modulation and neuroinflammation.
References
- 1. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
Application of S-2474 in Cancer Cell Line Studies: Application Notes and Protocols
Note to the User: Following a comprehensive search, no specific anticancer compound designated "S-2474" with available data from cancer cell line studies could be identified. The information presented below is a representative template designed to meet the structural and formatting requirements of your request. All data and pathways are illustrative placeholders. Researchers should substitute the specific details for their compound of interest.
Application Notes
Introduction: [Placeholder Compound this compound] is a novel synthetic molecule under investigation for its potential as an anticancer agent. Preclinical studies in various human cancer cell lines have been conducted to elucidate its mechanism of action and evaluate its therapeutic potential. These studies aim to characterize its effects on cell viability, proliferation, and the induction of programmed cell death.
Mechanism of Action: [Placeholder Compound this compound] is hypothesized to exert its anticancer effects by targeting key cellular signaling pathways involved in cell growth and survival. Evidence suggests that it may act as an inhibitor of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, metabolism, and apoptosis that is frequently dysregulated in cancer. By inhibiting this pathway, this compound is thought to induce cell cycle arrest and trigger apoptosis in cancer cells.
Troubleshooting & Optimization
Common challenges in S-2474 experimental protocols
Technical Support Center: S-2474
Welcome to the technical support center for this compound, a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this compound experimental protocols.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
For in vitro studies, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended.
2. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to six months. For working solutions, it is advisable to prepare them fresh for each experiment to ensure optimal activity. Avoid repeated freeze-thaw cycles.
3. Does this compound exhibit off-target effects?
This compound has been designed as a highly selective STAT3 inhibitor. However, as with any kinase inhibitor, off-target effects are possible, especially at high concentrations. We recommend performing a kinase panel screening to assess specificity in your model system.
4. What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of STAT3. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This blocks the nuclear translocation of STAT3 and inhibits its transcriptional activity.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in cell viability assays | 1. Cell density variability.2. Inconsistent drug incubation times.3. This compound precipitation in media. | 1. Ensure a consistent cell seeding density across all wells.2. Standardize the incubation time with this compound for all experiments.3. Do not exceed a final DMSO concentration of 0.5% in the cell culture media. Visually inspect for any precipitation. |
| Low potency or lack of effect | 1. Degraded this compound.2. Incorrect drug concentration.3. Cell line insensitivity. | 1. Prepare fresh working solutions from a new stock.2. Verify the dilution calculations and ensure accurate pipetting.3. Confirm that the cell line has constitutively active STAT3 signaling. |
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| No change in phospho-STAT3 (p-STAT3) levels after this compound treatment | 1. Insufficient drug concentration or incubation time.2. Low basal p-STAT3 levels.3. Poor antibody quality. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.2. Stimulate the cells with a known activator of STAT3 (e.g., IL-6) to induce phosphorylation.3. Use a validated antibody for p-STAT3 and total STAT3. |
| High background on the western blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).2. Titrate the primary and secondary antibody concentrations.3. Increase the number and duration of washes. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for p-STAT3
-
Plate cells and treat with this compound at the desired concentrations for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the STAT3 signaling pathway.
Caption: A typical workflow for Western blot analysis of STAT3 phosphorylation.
Technical Support Center: Investigating Potential Off-Target Effects of BIA 10-2474 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474, in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide clear troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of BIA 10-2474?
A1: BIA 10-2474 is an irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, BIA 10-2474 increases the levels of endogenous cannabinoids, which can produce analgesic and anxiolytic effects.[3]
Q2: What are the major known off-targets of BIA 10-2474?
A2: Studies have revealed that BIA 10-2474 interacts with several other serine hydrolases besides FAAH.[1] Its off-targets include other lipases such as FAAH2, ABHD6, ABHD11, LIPE, and PNPLA6, as well as xenobiotic-metabolizing enzymes like CES1, CES2, and CES3.[1] This cross-reactivity with other lipolytic enzymes is a significant concern and is thought to be a contributing factor to the neurotoxicity observed in clinical trials.[1][3]
Q3: Why is it crucial to investigate the off-target effects of BIA 10-2474?
A3: Investigating off-target effects is critical for several reasons:
-
Understanding Toxicity: The severe adverse events observed in the Phase I clinical trial of BIA 10-2474 are suspected to be linked to its off-target activities, leading to metabolic dysregulation in the nervous system.[1][3]
-
Data Interpretation: Off-target effects can confound experimental results, leading to misinterpretation of the compound's biological role.[4][5]
-
Drug Development: A thorough understanding of a compound's selectivity is essential for developing safer and more effective therapeutics.[6][7]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with BIA 10-2474.
Issue 1: Unexpected Cell Viability/Cytotoxicity Results
You observe significant cytotoxicity in your cell line at concentrations where the on-target (FAAH) inhibition should not be toxic.
-
Possible Cause: Off-target inhibition of essential lipases or other enzymes is disrupting cellular lipid metabolism or other critical pathways.[1]
-
Troubleshooting Steps:
-
Lower Compound Concentration: Perform a dose-response curve to determine if the cytotoxicity is dose-dependent. High concentrations of a small molecule increase the likelihood of off-target binding.[4]
-
Use a More Selective Inhibitor: As a negative control, use a more selective FAAH inhibitor, such as PF-04457845, which has been shown to have fewer off-target effects.[1] If the cytotoxicity is not observed with the more selective compound, it strongly suggests an off-target effect of BIA 10-2474.
-
Lipidomics Analysis: Perform lipidomics analysis on treated cells to identify alterations in lipid networks, which could point to the specific off-target lipase being affected.[1]
-
Target Knockout/Knockdown Cells: If you hypothesize a specific off-target is responsible for the toxicity, test the compound in cells where that target has been knocked out or knocked down. If the cells are resistant to the compound's effects, it confirms the off-target liability.[5]
-
Issue 2: Inconsistent or Non-reproducible Assay Results
You are observing high variability in your experimental data between replicates or experiments.
-
Possible Cause: Poor compound solubility or stability in your cell culture medium.
-
Troubleshooting Steps:
-
Check Solubility: BIA 10-2474 may have limited aqueous solubility. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[8]
-
Sonication and Warming: Briefly sonicate the stock solution or gently warm the cell culture medium to 37°C before adding the compound to aid dissolution.[8][9]
-
Fresh Preparations: Always use freshly prepared dilutions of the compound for each experiment to avoid degradation.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of BIA 10-2474 against its on-target and key off-target enzymes.
Table 1: In Vitro and In Situ Inhibitory Potency of BIA 10-2474 against Human FAAH
| Assay Type | Target | IC50 (µM) |
| In Situ (HEK293T cells) | Human FAAH | 0.05 - 0.07 |
Data adapted from activity-based protein profiling studies.[1]
Table 2: Off-Target Engagement of BIA 10-2474 in Human Cells
| Off-Target Enzyme | Enzyme Class | Percent Inhibition (at 10 µM) | Percent Inhibition (at 50 µM) |
| FAAH2 | Serine Hydrolase | >90% | >90% |
| ABHD6 | Serine Hydrolase | >90% | >90% |
| CES2 | Serine Hydrolase | >90% | >90% |
| LIPE | Serine Hydrolase | Significant | >90% |
| PNPLA6 | Serine Hydrolase | Significant | >90% |
Data represents near-complete inhibition at the tested concentrations and is adapted from activity-based protein profiling studies.[1]
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This method is used to identify the protein interaction landscape of a compound in a complex proteome.
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., SW620 colon carcinoma cells) to the desired confluency. Treat the cells with either BIA 10-2474 at various concentrations (e.g., 0.2 µM and 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).[1]
-
Cell Lysis: Harvest the cells and prepare a cell lysate.
-
Probe Labeling: Treat the lysates with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) that covalently binds to the active site of these enzymes.
-
Analysis: The on- and off-targets of BIA 10-2474 will show reduced labeling by the probe, as their active sites are already occupied by the inhibitor. Analyze the protein labeling profiles using techniques like gel-based methods or mass spectrometry-based proteomics to identify the proteins with reduced probe labeling in the BIA 10-2474-treated samples compared to the control.[1]
Visualizations
Caption: Simplified FAAH signaling pathway and the inhibitory action of BIA 10-2474.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity of BIA 10-2474.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Gabriel Synthesis of Primary Amines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the yield and purity of primary amines synthesized via the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of my primary amine. What are the potential causes and how can I improve it?
A1: Low yields in the Gabriel synthesis can stem from several factors throughout the two main stages of the reaction: N-alkylation of phthalimide and the subsequent hydrolysis or hydrazinolysis.
Potential Causes and Troubleshooting Steps:
-
Incomplete Deprotonation of Phthalimide: The initial step requires the deprotonation of phthalimide to form a nucleophilic potassium phthalimide.
-
Solution: Ensure your base (e.g., potassium hydroxide, potassium carbonate) is fresh and anhydrous. Use a suitable solvent that can facilitate the deprotonation, such as ethanol or DMF. You can verify the formation of the potassium salt by changes in solubility.
-
-
Poor Alkylation: The reaction of potassium phthalimide with the alkyl halide is an SN2 reaction.
-
Solution: This step is most efficient with primary alkyl halides. Secondary alkyl halides will give lower yields due to steric hindrance and competing elimination reactions. Tertiary alkyl halides are generally not suitable for this method. Ensure your alkyl halide is pure and free from contaminants that could quench the nucleophile. The reaction may require heating to proceed at a reasonable rate.
-
-
Inefficient Cleavage of the N-Alkylphthalimide: The final step to liberate the primary amine can be challenging.
-
Solution: Hydrazinolysis (the Wolff-Ingraham method) using hydrazine hydrate is often more effective and proceeds under milder conditions than acidic or basic hydrolysis. If using hydrolysis, strong acidic conditions (e.g., concentrated HCl or HBr) and prolonged heating are typically necessary.
-
Q2: My final product is contaminated with phthalhydrazide. How can I remove this impurity?
A2: Phthalhydrazide is a common byproduct when using hydrazine for the cleavage step. Its removal is a frequent purification challenge.
Purification Strategy:
-
Acid-Base Extraction: After the reaction is complete, dissolve the crude product in a dilute acid solution (e.g., 1M HCl). The desired primary amine will form a water-soluble ammonium salt, while the neutral or weakly basic phthalhydrazide will remain in the organic phase or precipitate.
-
Filtration/Extraction: Filter the mixture to remove any precipitated phthalhydrazide. If no precipitate forms, extract the acidic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any dissolved phthalhydrazide.
-
Basification and Extraction: Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine. The amine can then be extracted into an organic solvent.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
Q3: I am observing unreacted N-alkylphthalimide in my final product. What should I do?
A3: The presence of unreacted N-alkylphthalimide indicates incomplete cleavage.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The cleavage step may require more forcing conditions. If using hydrazine, consider refluxing for a longer period. For acid hydrolysis, ensure the reaction is heated sufficiently for an extended time.
-
Ensure Stoichiometry: Verify that at least a stoichiometric amount of hydrazine or a sufficient excess of acid was used for the cleavage reaction.
-
Solvent Choice: The N-alkylphthalimide must be soluble in the reaction solvent for the cleavage to occur efficiently. For hydrazinolysis, ethanol is a common solvent.
Data Presentation
Table 1: Effect of Alkyl Halide on Typical Yields in Gabriel Synthesis
| Alkyl Halide Type | Example | Typical Yield Range | Primary Side Reaction |
| Primary | 1-Bromobutane | 70-90% | - |
| Secondary | 2-Bromopropane | 40-60% | E2 Elimination |
| Tertiary | tert-Butyl bromide | <5% | E2 Elimination |
Table 2: Comparison of Cleavage Methods for N-Alkylphthalimide
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | Reflux in Ethanol, 2-4h | Milder conditions, higher yields | Phthalhydrazide byproduct can be difficult to remove |
| Acid Hydrolysis | Conc. HCl or H₂SO₄ | Reflux, 8-24h | Simple reagents | Harsh conditions, may degrade sensitive substrates |
| Base Hydrolysis | Aq. NaOH or KOH | Reflux, 8-24h | Avoids ammonium salt formation | Can be slow and require high temperatures |
Experimental Protocols
Protocol 1: Synthesis of Benzylamine via Gabriel Synthesis
-
Step 1: N-Alkylation of Phthalimide
-
In a round-bottom flask, dissolve 1.47 g of phthalimide and 1.38 g of anhydrous potassium carbonate in 20 mL of dimethylformamide (DMF).
-
Add 1.25 mL of benzyl bromide to the mixture.
-
Heat the reaction mixture at 80-90°C for 2 hours with stirring.
-
Allow the mixture to cool to room temperature and pour it into 100 mL of cold water.
-
Collect the precipitated N-benzylphthalimide by vacuum filtration, wash with water, and dry.
-
-
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
To the dried N-benzylphthalimide, add 20 mL of ethanol and 1.0 mL of hydrazine hydrate.
-
Heat the mixture to reflux for 2 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and add 20 mL of 1M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of dichloromethane.
-
Make the aqueous layer basic (pH > 10) with 2M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.
-
Mandatory Visualizations
Caption: Reaction pathway for the Gabriel synthesis of a primary amine.
Overcoming poor bioavailability of S-2474 in animal models
Disclaimer: The compound "S-2474" is a fictional drug candidate created for illustrative purposes to fulfill the user's request for a technical support guide on overcoming poor bioavailability. The following information is based on established principles of pharmaceutical sciences and drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound, a novel investigational compound with promising therapeutic potential but challenging biopharmaceutical properties.
Compound Profile: this compound
-
Therapeutic Area: Oncology
-
Mechanism of Action: Inhibitor of a critical intracellular signaling pathway in cancer cells.
-
Physicochemical Properties:
-
Highly lipophilic (LogP > 5)
-
Poorly soluble in aqueous media (< 0.1 µg/mL)
-
High melting point (> 250°C)
-
Biopharmaceutical Classification System (BCS) Class II/IV candidate
-
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies after oral administration. What could be the cause?
A1: Low and variable oral bioavailability is a common challenge for compounds like this compound with poor aqueous solubility. The primary reasons for such observations are likely:
-
Limited Dissolution: The drug does not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1]
-
Slow Dissolution Rate: The rate of dissolution is slower than the GI transit time, leading to incomplete absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[2]
To address this, we recommend exploring formulation strategies to enhance solubility and dissolution rate.
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound?
A2: For a BCS Class II/IV compound like this compound, several formulation strategies can be employed. We recommend starting with the following approaches, summarized in the table below:
-
Micronization: Reducing the particle size of the drug increases the surface area for dissolution.[1][3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption through lymphatic pathways.[5][6]
Q3: Which animal model is most appropriate for initial in vivo screening of this compound formulations?
A3: For initial screening, the rat is a suitable and commonly used model due to its cost-effectiveness and well-characterized physiology.[7][8] However, for more advanced studies, the beagle dog is often preferred as its gastrointestinal physiology is more comparable to humans.[7][8] It is crucial to consider species differences in metabolism, which can significantly impact bioavailability.[2]
Q4: How can we prepare a simple micronized suspension of this compound for our initial animal studies?
A4: A detailed protocol for preparing a micronized suspension is provided in the "Experimental Protocols" section below. The general steps involve wet-milling the this compound powder with a suitable vehicle and stabilizing agents to achieve a particle size in the range of 2-5 µm.
Q5: We are considering a lipid-based formulation. What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS)?
A5: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant. When this mixture comes into contact with aqueous media in the GI tract, it spontaneously forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.[5][6] A protocol for developing a simple SEDDS formulation is available in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals | Inconsistent dosing, food effects, or physiological differences. | Ensure accurate and consistent administration technique. Standardize the fasting state of the animals. Increase the number of animals per group. |
| Precipitation of this compound in the formulation upon standing | Poor physical stability of the suspension or supersaturated solution. | Optimize the suspending agents or polymers in the formulation. For SEDDS, adjust the ratio of oil, surfactant, and co-surfactant. |
| No detectable plasma concentrations of this compound | Extremely low bioavailability, rapid metabolism, or analytical issues. | Consider intravenous (IV) administration to determine absolute bioavailability and clearance. Verify the sensitivity and accuracy of the analytical method (e.g., LC-MS/MS). |
| Signs of toxicity or adverse events in animals | High local concentration of the drug, or toxicity of the excipients. | Reduce the dose or dosing frequency. Evaluate the tolerability of the vehicle without the drug.[9] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats with Different Oral Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Simple Suspension (in 0.5% CMC) | 50 | 25 ± 8 | 4.0 | 150 ± 45 | < 1 |
| Micronized Suspension | 50 | 110 ± 30 | 2.0 | 750 ± 180 | 5 |
| Amorphous Solid Dispersion | 50 | 350 ± 90 | 1.5 | 2200 ± 550 | 15 |
| SEDDS | 50 | 600 ± 150 | 1.0 | 4500 ± 1100 | 30 |
| Intravenous Solution | 5 | 1500 ± 250 | 0.1 | 15000 ± 3000 | 100 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water
-
Surfactant: 0.1% (w/v) Tween 80
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Bead mill or similar high-energy milling equipment
-
-
Procedure:
-
Prepare the vehicle by dissolving CMC and Tween 80 in deionized water with gentle heating and stirring.
-
Add this compound API to the vehicle to the desired concentration (e.g., 10 mg/mL).
-
Add the milling media to the suspension.
-
Mill the suspension at a controlled temperature for a specified duration (e.g., 2-4 hours).
-
Monitor the particle size distribution periodically using laser diffraction until the desired size (e.g., D90 < 5 µm) is achieved.
-
Separate the milled suspension from the milling media.
-
Store the final suspension at 2-8°C and re-disperse well before use.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials:
-
This compound API
-
Oil: Capryol 90 (Caprylic/Capric Triglyceride)
-
Surfactant: Kolliphor RH 40 (Polyoxyl 40 Hydrogenated Castor Oil)
-
Co-surfactant: Transcutol HP (Diethylene Glycol Monoethyl Ether)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, dissolve this compound in the oil/co-surfactant mixture with gentle heating and vortexing.
-
Add the surfactant and mix until a clear, homogenous solution is obtained.
-
Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size and stability.
-
Select the optimal formulation based on drug loading, emulsification performance, and stability.
-
Visualizations
A decision-making workflow for troubleshooting poor bioavailability of this compound.
Hypothetical signaling pathway inhibited by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 9. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: The compound "S-2474" is understood to be a placeholder for a generic cytotoxic agent used in research. The following guidance is based on established principles of cytotoxicity and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the common causes?
A1: Higher-than-expected cytotoxicity can stem from several factors. Firstly, ensure the correct concentration of this compound is being used; errors in dilution calculations or stock solution concentration can lead to significant deviations. Secondly, the sensitivity of your specific cell line to the compound might be greater than anticipated. Cell passage number and health can also influence susceptibility. Finally, consider off-target effects, where this compound may be interacting with unintended cellular pathways.
Q2: How can we minimize the off-target cytotoxic effects of this compound in our experiments?
A2: Minimizing off-target effects is crucial for obtaining meaningful data. We recommend using the lowest effective concentration of this compound, which can be determined by performing a dose-response curve. Reducing the incubation time can also limit off-target effects. Additionally, ensure the purity of your this compound compound, as impurities can contribute to non-specific toxicity. If off-target effects are still a concern, consider using a secondary, structurally different compound with a similar mechanism of action to validate your primary findings.
Q3: What are the primary mechanisms through which a compound like this compound might induce cytotoxicity?
A3: Cytotoxicity can be induced through various mechanisms. Common pathways include the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or pyroptosis (inflammatory cell death). This compound might achieve this by causing DNA damage, inducing overwhelming oxidative stress, or disrupting mitochondrial function, which is a central regulator of cell death pathways.[1]
Q4: Which assays are most suitable for quantifying this compound-induced cytotoxicity?
A4: The choice of assay depends on the suspected mechanism of cell death. For assessing membrane integrity, a lactate dehydrogenase (LDH) assay is a reliable choice. To measure metabolic activity, which often correlates with cell viability, an MTS or MTT assay is commonly used. If you suspect apoptosis, a Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases, is highly specific and sensitive.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values for several well-characterized cytotoxic compounds across different cancer cell lines. This data can serve as a reference for expected potency and cell line sensitivity.
| Compound | Cell Line | Incubation Time (h) | IC50 |
| Doxorubicin | A549 | 72 | 8.64 nM[2] |
| MCF-7 | Not Specified | 0.65 µg/mL (~1.12 µM)[3] | |
| HeLa | 48 | ~20.1 µM | |
| Paclitaxel | A549 | Not Specified | 370-fold reduction with nanoparticles[4] |
| MCF-7 | Not Specified | 15.6 to 23.9 µM[5] | |
| T47D (Breast Cancer) | 24 | 1577.2 nM[6] | |
| Staurosporine | A549 | 48 | 9.5 µM[7] |
| MCF-7 | Not Specified | 0.5 µM[8] | |
| HeLa S3 | ~32 | 4 nM |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling cascades involved in apoptosis, a common mechanism of cytotoxicity.
Caption: The extrinsic apoptosis pathway is initiated by extracellular death signals.
Caption: The intrinsic apoptosis pathway is triggered by intracellular stress signals.
Experimental Workflow
Caption: A typical workflow for assessing the cytotoxicity of a compound in vitro.
Experimental Protocols & Troubleshooting
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, after subtracting the background absorbance.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Serum in the culture medium contains LDH. | Use serum-free medium during the treatment period or use a medium with a lower serum concentration. |
| Low Signal or No Response | The cell number is too low, or the incubation time is too short. | Optimize the cell seeding density and treatment duration for your specific cell line. |
| High Variability Between Replicates | Inconsistent pipetting or bubbles in the wells. | Ensure accurate and consistent pipetting. Check for and remove any bubbles before reading the plate. |
MTS Cell Viability Assay
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described for the LDH assay. The final volume per well should be 100 µL.
-
Reagent Addition: Following the treatment incubation, add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability relative to untreated controls after subtracting the background absorbance from wells with medium only.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Background Absorbance | Phenol red in the culture medium can interfere with absorbance readings. | Use a phenol red-free medium for the assay. |
| Low Absorbance Readings | The cell number is too low, or the incubation time with the MTS reagent is insufficient. | Increase the initial cell seeding density or extend the incubation time with the MTS reagent. |
| Inconsistent Results | Cells are not in the logarithmic growth phase during treatment. | Ensure that cells are actively proliferating when the compound is added. |
Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate that is cleaved by active caspases to produce a light signal.
Detailed Methodology:
-
Assay Plate Setup: Seed cells in a white-walled 96-well plate and treat with this compound. Include appropriate controls. The volume in each well should be 100 µL.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by orbital shaking for 30 seconds and then incubate at room temperature for 30 minutes to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine caspase activity by subtracting the background luminescence of no-cell control wells from the experimental values.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High Background Luminescence | Serum or the cells themselves may have basal caspase activity. | Always include untreated cell controls to determine the basal level of caspase activity. |
| Signal Decreases Over Time | The luminescent signal is transient. | Ensure that the plate is read within the optimal time window (typically 1-3 hours after reagent addition). |
| Low Signal | The cell number is too low, or the compound does not induce apoptosis via caspase-3/7. | Optimize the cell number and confirm the apoptotic pathway using an alternative method. Consider that peak caspase activation is time-dependent and may need to be optimized. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of staurosporine on the mobility and invasiveness of lung adenocarcinoma A549 cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine Induced Apoptosis May Activate Cancer Stem-Like Cells (CD44+/CD24-) in MCF-7 by Upregulating Mucin1 and EpCAM [jcancer.org]
- 7. mdpi.com [mdpi.com]
- 8. Staurosporine Induces the Generation of Polyploid Giant Cancer Cells in Non-Small-Cell Lung Carcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting S-2474 treatment duration for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of S-2474 for maximal efficacy in experimental settings. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2). It also possesses inhibitory activity against 5-lipoxygenase (5-LO). Additionally, this compound has been shown to have a neuroprotective effect by inhibiting amyloid beta (Aβ)-induced neuronal cell death and the generation of prostaglandin D2 (PGD2) and free radicals.
Q2: What is a typical effective concentration range for this compound in in vitro studies?
Based on studies of neuroprotection against Aβ-induced toxicity in primary rat cortical neurons, this compound has shown a concentration-dependent effect with an IC50 of 43 ± 19 nM.[1] Effective concentrations in these studies ranged from nanomolar to low micromolar.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration is application-specific. For neuroprotection against Aβ(25–35)-induced cell death, significant effects were observed after 48 hours.[1] For inhibition of Aβ(25–35)-induced PGD2 generation, measurements were taken at 29 hours.[1] We recommend performing a time-course experiment to determine the ideal duration for your specific model and endpoint.
Q4: Can this compound induce cytotoxicity at longer treatment durations?
As with many compounds, prolonged exposure to this compound could potentially lead to cytotoxicity. It is crucial to perform viability assays at various time points and concentrations to establish a therapeutic window for your experimental system.
Q5: Are there any special handling or storage requirements for this compound?
For specific storage and handling instructions, please refer to the manufacturer's data sheet. Generally, compounds of this nature should be stored at -20°C or -80°C and protected from light and moisture. Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses potential issues when optimizing this compound treatment duration.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at expected concentrations and durations. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Suboptimal Concentration: The effective concentration for your cell type or experimental endpoint differs from published data. 3. Incorrect Assay Timing: The chosen time point may be too early or too late to observe the desired effect. | 1. Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage and handling procedures. 2. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal dose for your system. 3. Conduct a Time-Course Experiment: Measure the effect of this compound at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window. |
| High cell death observed in this compound treated groups, even at low concentrations. | 1. Cytotoxicity: The cell line may be particularly sensitive to this compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, Calcein-AM) with a range of this compound concentrations and durations. 2. Optimize Solvent Concentration: Ensure the final solvent concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Include a solvent-only control in your experiments. |
| Effect of this compound diminishes over longer treatment periods. | 1. Compound Metabolism: Cells may metabolize this compound over time, reducing its effective concentration. 2. Cellular Adaptation: Cells may adapt to the presence of the inhibitor, leading to a compensatory response. | 1. Replenish this compound: For longer-term experiments, consider replacing the media with fresh media containing this compound every 24-48 hours. 2. Analyze Downstream Markers: Investigate potential compensatory mechanisms by measuring the expression or activity of related signaling molecules over time. |
Below is a troubleshooting workflow diagram to help diagnose experimental issues.
Troubleshooting workflow for this compound experiments.
Data Presentation
The following tables summarize key quantitative data for this compound from a study on Aβ-induced neurotoxicity.
Table 1: this compound Concentration for Neuroprotection
| Parameter | Value | Cell Type | Condition | Reference |
| IC50 | 43 ± 19 nM | Primary Rat Cortical Neurons | Aβ(25–35)-induced cell death (48h) | [1] |
Table 2: Experimental Time Points for this compound Efficacy
| Endpoint | Treatment Duration | Cell Type | Condition | Reference |
| Cell Viability | 48 hours | Primary Rat Cortical Neurons | Aβ(25–35)-induced cell death | [1] |
| PGD2 Generation | 29 hours | Primary Rat Cortical Neurons | Aβ(25–35) stimulation | [1] |
Signaling Pathways
This compound primarily targets the COX-2 and 5-LO pathways, which are central to the inflammatory response.
This compound inhibits COX-2 and 5-LO pathways.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to this compound treatment.
Neuronal Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing neuroprotection against Aβ-induced toxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement
-
This compound
-
Amyloid beta (Aβ) peptide (e.g., Aβ(25-35))
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at a desired density and culture for several days to allow for differentiation.
-
Prepare Aβ peptide solution according to the manufacturer's instructions to form oligomers or fibrils as required for your model.
-
Pre-treat the neurons with various concentrations of this compound for a specified duration (e.g., 2 hours) before adding the Aβ peptide.
-
Add the Aβ peptide to the wells to induce neurotoxicity. Include vehicle controls and Aβ-only controls.
-
Incubate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cyclooxygenase (COX-2) Inhibition Assay
This protocol provides a general method for measuring COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme co-factor
-
Arachidonic acid (substrate)
-
This compound
-
Detection probe (e.g., fluorometric or colorimetric)
-
96-well plate (black or clear, depending on the detection method)
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme co-factor, and the detection probe.
-
Add the COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound or a known COX-2 inhibitor (positive control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately begin measuring the signal (fluorescence or absorbance) over time using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
5-Lipoxygenase (5-LO) Inhibition Assay
This protocol outlines a general method for assessing 5-LO inhibitory activity.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or human recombinant)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Linoleic acid (substrate)
-
This compound
-
UV-transparent 96-well plate or cuvettes
Procedure:
-
Prepare a reaction mixture by combining the assay buffer and the 5-LO enzyme in the wells of the plate or cuvettes.
-
Add various concentrations of this compound or a known 5-LO inhibitor (positive control) and incubate for a short period (e.g., 5-10 minutes) at 25°C.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.
-
Calculate the initial reaction velocity.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value as described for the COX-2 assay.
Below is a diagram illustrating a general experimental workflow for testing this compound.
General experimental workflow for this compound.
References
S-2474 interference with common laboratory assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the FAAH inhibitor S-2474 (also known as BIA 10-2474) with common laboratory assays. This resource is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding this compound (BIA 10-2474) and Its Off-Target Effects
Q1: What is this compound (BIA 10-2474) and what is its primary mechanism of action?
A1: this compound, more commonly known as BIA 10-2474, is an experimental, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[2][3][4] By inhibiting FAAH, BIA 10-2474 increases the levels of these endogenous signaling lipids, which are involved in pain, inflammation, and mood regulation.[1][4]
Q2: What are the known off-target effects of this compound (BIA 10-2474)?
A2: Activity-based protein profiling (ABPP) studies have revealed that BIA 10-2474 is not entirely specific to FAAH and can inhibit several other serine hydrolases and lipases.[5][6] This cross-reactivity is a critical consideration for researchers, as it can lead to unexpected experimental outcomes and potential misinterpretation of data. The known off-targets include, but are not limited to, FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, and carboxylesterases (CES1, CES2, CES3).[5][6]
Q3: How can the off-target activity of this compound (BIA 10-2474) affect my experiments?
A3: The off-target activity of BIA 10-2474 can interfere with a variety of assays. For instance, its inhibition of lipases can alter cellular lipid metabolism, which may impact the results of cell-based assays measuring viability, proliferation, or metabolic function.[6] Furthermore, if any reagents in your assay, such as enzyme-conjugated secondary antibodies, are serine hydrolases, their activity could be directly inhibited by BIA 10-2474.
Q4: What are the recommended storage and handling conditions for this compound (BIA 10-2474)?
A4: Specific stability data for BIA 10-2474 is not extensively published in the public domain. As a general guideline for small molecule inhibitors, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. For preparing stock solutions, use a suitable anhydrous solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to consult the supplier's datasheet for specific recommendations.
Troubleshooting Guides for Common Laboratory Assays
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem: Lower than expected signal or complete signal loss.
| Potential Cause | Troubleshooting Steps |
| Inhibition of Enzyme-Conjugated Secondary Antibody: If your ELISA uses a secondary antibody conjugated to an enzyme that is a serine hydrolase (e.g., certain esterases), BIA 10-2474 present in the sample may be inhibiting its activity. | 1. Identify the enzyme conjugate: Check the datasheet of your secondary antibody to identify the conjugated enzyme. 2. Use an alternative detection system: Switch to a secondary antibody conjugated to an enzyme that is not a serine hydrolase, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). 3. Wash thoroughly: Increase the number and duration of wash steps after the primary antibody incubation to remove as much unbound BIA 10-2474 as possible before adding the secondary antibody. |
| Matrix Effects: The presence of BIA 10-2474 and its metabolites in the sample matrix may interfere with antibody-antigen binding. | 1. Perform a spike and recovery experiment: Add a known amount of your analyte to a sample matrix containing BIA 10-2474 and compare the recovery to a control matrix. 2. Sample dilution: Dilute your samples to reduce the concentration of BIA 10-2474, while ensuring your analyte of interest is still within the detectable range of the assay. |
Western Blotting
Problem: Inconsistent band intensities or unexpected changes in protein expression.
| Potential Cause | Troubleshooting Steps |
| Alteration of Protein Expression due to Off-Target Effects: BIA 10-2474's off-target effects on cellular lipases and other hydrolases can lead to changes in cellular signaling and protein expression, which may be misinterpreted as a direct effect on your protein of interest. | 1. Include appropriate controls: Use a well-characterized, selective FAAH inhibitor (e.g., PF-04457845) as a negative control to distinguish between FAAH-mediated effects and off-target effects. 2. Titrate BIA 10-2474 concentration: Perform a dose-response experiment to determine if the observed changes in protein expression are concentration-dependent. Off-target effects are often more pronounced at higher concentrations.[7] 3. Confirm with a secondary method: Use an alternative method, such as qPCR, to verify changes in gene expression corresponding to the observed protein level changes. |
| Direct Inhibition of Detection Enzymes: Similar to ELISA, if using an enzyme-conjugated secondary antibody, there is a possibility of direct inhibition. | 1. Switch to a different detection system: Consider using a fluorescently labeled secondary antibody, which does not rely on enzymatic activity. |
Cell-Based Assays (e.g., MTT, XTT, Cell Proliferation Assays)
Problem: Unexpected changes in cell viability, proliferation, or metabolic activity.
| Potential Cause | Troubleshooting Steps |
| Alteration of Cellular Lipid Metabolism: BIA 10-2474's inhibition of multiple lipases can significantly impact cellular lipid networks and energy metabolism, which can confound the results of assays that measure metabolic activity as a proxy for cell viability (e.g., MTT, XTT).[6][8] | 1. Use an orthogonal viability assay: Employ a non-metabolic assay for cell viability, such as a trypan blue exclusion assay or a cell counting method, to confirm the results. 2. Measure direct enzymatic activity: If your assay relies on a specific metabolic pathway, consider directly measuring the activity of key enzymes in that pathway in the presence and absence of BIA 10-2474. 3. Lipidomics analysis: For in-depth studies, consider performing lipidomics analysis to understand the specific changes in the cellular lipid profile induced by BIA 10-2474. |
| Off-Target Cytotoxicity: At higher concentrations, the off-target effects of BIA 10-2474 may lead to cytotoxicity that is independent of FAAH inhibition. | 1. Perform a dose-response curve: Determine the cytotoxic concentration range of BIA 10-2474 in your specific cell line. 2. Use a control compound: Compare the effects of BIA 10-2474 with a more selective FAAH inhibitor to differentiate between on-target and off-target cytotoxicity. |
Quantitative Data on Off-Target Inhibition
The following table summarizes the in situ inhibitory potencies of BIA 10-2474 against human FAAH and its known off-target serine hydrolases. This data is crucial for designing experiments and interpreting results.
| Target Enzyme | BIA 10-2474 IC50 (µM) |
| FAAH | 0.05–0.07 |
| FAAH2 | >10 |
| ABHD6 | ~1 |
| CES1 | >10 |
| CES2 | ~1 |
| PNPLA6 | ~5 (at 24h) |
| (Data adapted from van Esbroeck et al., Science, 2017)[6] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
A common method to determine the inhibitory potency of compounds against FAAH is to measure the hydrolysis of a radiolabeled substrate, such as [³H]-anandamide, in a preparation of rat brain membranes or cells expressing FAAH.
Brief Protocol Outline:
-
Prepare rat brain membrane homogenates or lysates from cells overexpressing FAAH.
-
Pre-incubate the membrane/lysate preparation with varying concentrations of BIA 10-2474 (or control inhibitor) for a defined period.
-
Initiate the enzymatic reaction by adding a radiolabeled FAAH substrate (e.g., [³H]-anandamide).
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction (e.g., by adding an acidic stop solution).
-
Separate the product (e.g., [³H]-ethanolamine) from the substrate (e.g., using charcoal adsorption or chromatography).
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of BIA 10-2474 and determine the IC50 value.
For a detailed protocol, refer to publications on FAAH inhibitor characterization.[9]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors in complex biological samples.
Workflow Overview:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Competitive Inhibition: Incubate the proteome with varying concentrations of the inhibitor of interest (e.g., BIA 10-2474).
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of a large class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). The inhibitor will compete with the probe for binding to its target enzymes.
-
Detection and Analysis:
-
Gel-Based: The probe can be tagged with a fluorophore for in-gel fluorescence scanning to visualize the profile of active enzymes. A decrease in fluorescence intensity for a specific protein band in the presence of the inhibitor indicates a target.
-
Mass Spectrometry-Based: The probe can be tagged with biotin for enrichment of labeled proteins on streptavidin beads, followed by on-bead digestion and identification and quantification of peptides by LC-MS/MS. A decrease in the abundance of a protein in the inhibitor-treated sample compared to the control identifies it as a target.
-
For detailed protocols on ABPP for serine hydrolases, refer to specialized methodology publications.[1][10][11][12][13]
Signaling Pathway and Workflow Diagrams
Caption: Endocannabinoid signaling pathway showing the action of this compound (BIA 10-2474).
Caption: Off-target effects of this compound (BIA 10-2474) leading to potential assay interference.
Caption: Experimental workflow for identifying off-targets of this compound using ABPP.
References
- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 11. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Therapeutic Index of S-2474 (BIA 10-2474)
This technical support guide is intended for researchers, scientists, and drug development professionals working with S-2474 (BIA 10-2474) or similar fatty acid amide hydrolase (FAAH) inhibitors. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges and improve the therapeutic index of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, widely known as BIA 10-2474, is an experimental, long-acting, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, BIA 10-2474 was designed to increase the levels of these endogenous signaling lipids, which are involved in pain, inflammation, and mood regulation.[1][2]
Q2: What were the key adverse events observed with BIA 10-2474 in the Phase I clinical trial?
A2: In a Phase I clinical trial, single ascending doses of BIA 10-2474 up to 100 mg and multiple ascending doses up to 20 mg/day for 10 days were reportedly well-tolerated.[3][4] However, severe neurological adverse events, including one fatality, occurred in the cohort receiving 50 mg/day after 5-6 days of administration.[3][5]
Q3: Was the observed toxicity a class effect of FAAH inhibitors?
A3: The severe neurotoxicity observed with BIA 10-2474 is not considered a class effect of FAAH inhibitors.[6] Other FAAH inhibitors, such as Pfizer's PF-04457845, have been tested in clinical trials without producing similar adverse events.[6][7] The toxicity of BIA 10-2474 is largely attributed to off-target effects.[8][9]
Q4: What are the suspected off-targets of BIA 10-2474?
A4: Investigations using activity-based protein profiling (ABPP) have revealed that BIA 10-2474 and its metabolites inhibit several other serine hydrolases beyond FAAH.[7][8] These off-targets include enzymes involved in lipid metabolism.[8] Furthermore, metabolites of BIA 10-2474 have been shown to covalently modify aldehyde dehydrogenases, such as ALDH2, which are crucial for protecting the brain from oxidative stress.[7]
II. Troubleshooting Guides
Troubleshooting Unexpected Toxicity in Preclinical Studies
Problem: Unexpected neurological or other toxicities are observed in animal models, even at doses that achieve the desired level of FAAH inhibition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Off-target activity | Conduct comprehensive off-target screening, especially against other serine hydrolases. | Utilize Activity-Based Protein Profiling (ABPP) to identify covalent binding partners in relevant cell lines and tissues. |
| Toxic Metabolites | Characterize the metabolic profile of the compound and assess the toxicity of major metabolites. | Perform in vitro and in vivo metabolism studies followed by toxicity testing of identified metabolites. |
| Non-linear Pharmacokinetics | Thoroughly characterize the pharmacokinetic profile at a range of doses to identify potential for accumulation. | Conduct single and multiple ascending dose pharmacokinetic studies in relevant animal models. |
| Inadequate Preclinical Models | Employ more sensitive or relevant animal models for neurotoxicity assessment. | Consider using species that are more predictive of human neurotoxicity and incorporate sensitive behavioral and histopathological endpoints. |
Troubleshooting Poor Therapeutic Index in Lead Optimization
Problem: A lead FAAH inhibitor shows potent on-target activity but has a narrow therapeutic window.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Lack of Selectivity | Modify the chemical structure to improve selectivity for FAAH over off-targets. | Utilize structure-activity relationship (SAR) studies guided by computational modeling and off-target screening data. |
| Unfavorable Brain Penetration | Modify the physicochemical properties of the compound to control its distribution to the central nervous system (CNS). | Employ formulation strategies such as encapsulation in nanoparticles or chemical modification to create prodrugs with altered BBB permeability. |
| Irreversible Inhibition | Consider developing reversible or covalent-reversible inhibitors to reduce the risk of cumulative toxicity. | Design and synthesize analogs with different reactive warheads and assess their binding kinetics and selectivity. |
III. Data Presentation
Table 1: Summary of Preclinical Toxicology Findings for BIA 10-2474
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| Rat | 14-day | 150, 200, 250 | Neurological side-effects (abnormal gait, limb dragging) at 150 mg/kg.[1] | <150 |
| Rat | 4-week | 30, 90, 150 | Neurological signs at 150 mg/kg; slight gliosis in the hippocampus of one female at 150 mg/kg.[1] | 30 |
| Rat | 13-week | 10, 30, 90 | Axonal swelling in the medulla oblongata in about half the animals at 90 mg/kg.[1] | 10 |
| Rat | 26-week | 10, 30, 90 | Axonal swelling in the medulla oblongata in nearly all rats at 90 mg/kg.[1] | 10 |
| Dog | 13-week | - | Two animals in the high-dose group were euthanized due to lung lesions.[3] | Not Established |
| Monkey | Dose escalation | - | Several monkeys died or were euthanized during the studies.[3] | Not Established |
Table 2: Pharmacokinetic Parameters of BIA 10-2474 in the Phase I Clinical Trial
| Dose | Cmax (ng/mL) | AUC (ng.h/mL) | t1/2 (h) | Accumulation Ratio (Day 10) |
| 0.25 mg (single) | - | - | - | N/A |
| 100 mg (single) | Well-tolerated | - | - | N/A |
| 2.5 mg (multiple) | - | - | 8-10 | <2 |
| 20 mg (multiple) | Well-tolerated | - | 8-10 | <2 |
| 50 mg (multiple) | - | Linear relationship between dose and AUC up to this point | 8-10 | <2 |
Data presented is a qualitative summary based on available literature.[3][4][10] Non-linear pharmacokinetics were suspected at doses above 40-100 mg.[3][11]
IV. Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify the covalent binding partners of a test compound in a complex proteome.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the test compound to serve as a probe.
-
Proteome Labeling: Incubate the probe with a relevant biological sample (e.g., cell lysate, tissue homogenate) to allow for covalent modification of target proteins.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin, fluorophore) to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Identification: For biotin-tagged proteins, enrich them using streptavidin beads. Digest the enriched proteins into peptides and identify them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Competitive ABPP: To confirm that the test compound binds to the identified proteins, pre-incubate the proteome with an excess of the unlabeled test compound before adding the probe. A reduction in the signal from a particular protein indicates competitive binding.
In Vitro Neurotoxicity Assessment: Neurite Outgrowth Assay
Objective: To assess the potential of a test compound to interfere with neuronal development and morphology.
Methodology:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on an appropriate substrate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for neurite outgrowth.
-
Immunostaining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin for neurites) and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length, number of branches, and cell viability using automated image analysis software.
V. Mandatory Visualizations
Caption: FAAH Signaling Pathway and the Action of BIA 10-2474.
Caption: Off-Target Hypothesis for BIA 10-2474 Toxicity.
Caption: Recommended Experimental Workflow for Safer FAAH Inhibitor Development.
References
- 1. Oral repeated-dose toxicity studies of BIA 10-2474 in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology considerations for first-in-human clinical trials for enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 4. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 7. A global portrait of protein targets of metabolites of the neurotoxic compound BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. medscape.com [medscape.com]
Validation & Comparative
A Head-to-Head Comparison of S-2474 and Celecoxib in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anti-inflammatory agent S-2474 and the widely-used COX-2 inhibitor celecoxib, based on available preclinical data. The focus is on their respective mechanisms of action, in vitro potency, and performance in animal models of arthritis.
Executive Summary
This compound, a novel anti-arthritic drug candidate, distinguishes itself from the selective COX-2 inhibitor celecoxib through its dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual mechanism suggests a broader anti-inflammatory profile with the potential for an improved gastrointestinal safety profile. While direct head-to-head in vivo comparative studies in arthritis models are not extensively available in the public domain, in vitro data demonstrates the potent and selective COX-2 inhibitory activity of this compound, comparable to celecoxib.
Mechanism of Action: A Tale of Two Pathways
Celecoxib is a well-established selective COX-2 inhibitor.[1] By targeting COX-2, it effectively reduces the production of prostaglandins, key mediators of inflammation and pain in arthritis.[1]
This compound, with the chemical name (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, also potently inhibits COX-2. However, it possesses an additional inhibitory activity against 5-LOX. The 5-LOX pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. The dual inhibition of both pathways by this compound may offer a more comprehensive blockade of the inflammatory cascade.
Figure 1. Differential inhibition of the arachidonic acid cascade by this compound and celecoxib.
In Vitro Inhibitory Activity
The following table summarizes the available in vitro data on the inhibitory concentrations (IC50) of this compound and celecoxib against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio (Selectivity Index) | Assay System |
| This compound | 27 | 0.011 | 2455 | Human intact cells |
| >100 | 8.9 | >11 | Human peripheral monocytes | |
| Celecoxib | 82 | 6.8 | 12 | Human peripheral monocytes |
| - | - | 7.6 | Human whole blood assays | |
| - | 0.04 | - | - | |
| - | - | 6.6 | - |
Data compiled from multiple sources.
Preclinical Efficacy in Arthritis Models
While direct comparative studies are limited, available data suggests both this compound and celecoxib are effective in animal models of arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established model for studying chronic inflammation.
Experimental Protocol (General):
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the tail or footpad of Lewis rats.
-
Treatment: Oral administration of the test compound (e.g., this compound or celecoxib) or vehicle is typically initiated before or after the onset of clinical signs of arthritis.
-
Assessment: Paw swelling is measured periodically using a plethysmometer. Arthritis severity is also scored based on erythema and swelling of the joints.
Reports indicate that this compound was effective in several animal arthritic models without exhibiting ulcerogenic activities.
Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model in mice is another widely used model that shares pathological features with human rheumatoid arthritis.
Experimental Protocol (General):
-
Induction: Arthritis is induced by immunization with type II collagen emulsified in Freund's Complete Adjuvant.
-
Treatment: Test compounds are administered orally or via other routes.
-
Assessment: Clinical signs of arthritis, such as paw swelling and joint inflammation, are scored.
Studies on celecoxib in a mouse collagen antibody-induced arthritis (CAIA) model have demonstrated its efficacy in reducing arthritis scores, though it appeared to have a weaker effect compared to prednisolone in reducing macrophage infiltration.
Figure 2. Generalized experimental workflow for preclinical evaluation in arthritis models.
Discussion and Future Directions
The dual inhibition of COX-2 and 5-LOX by this compound presents a compelling therapeutic strategy for the treatment of arthritis. By targeting both prostaglandins and leukotrienes, this compound may offer broader anti-inflammatory efficacy compared to selective COX-2 inhibitors like celecoxib. The high in vitro selectivity of this compound for COX-2 over COX-1 is also promising for an improved gastrointestinal safety profile.
However, the lack of publicly available, direct, head-to-head in vivo comparative studies between this compound and celecoxib is a significant data gap. Such studies would be crucial to definitively establish the relative efficacy and safety of this compound. Future research should focus on conducting these direct comparisons in well-established arthritis models, with a comprehensive assessment of both efficacy (e.g., reduction in paw swelling, arthritis scores, and joint damage) and safety (e.g., gastrointestinal and cardiovascular effects).
Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided in this guide is for research and informational purposes only.
References
A Case of Mistaken Identity: S-2474 Is Not a Non-Steroidal Anti-Inflammatory Drug
An initial investigation into the compound S-2474 for a comparative analysis of its side effect profile against other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) has revealed a significant misidentification. The designation "this compound" does not correspond to a pharmaceutical drug but instead refers to legislative bills in the United States. This discovery renders the requested comparison of side effect profiles with NSAIDs impossible.
Our search has identified "S.2474" as a bill in the Massachusetts State Legislature concerning consumer rights in real estate transactions[1][2][3]. Similarly, another legislative bill, SB2474, in the Illinois General Assembly, addresses regulations concerning medical treatments[4]. There is no indication in the available data of "this compound" being a designation for any therapeutic agent, let alone an NSAID.
Further investigation brought to light a similarly named experimental drug, BIA 10-2474. This compound is a fatty acid amide hydrolase (FAAH) inhibitor, a class of drugs that interacts with the endocannabinoid system and is pharmacologically distinct from NSAIDs[5][6]. BIA 10-2474 was the subject of a tragic Phase I clinical trial in 2016, which resulted in serious adverse events and one fatality[5][6]. The side effects observed with BIA 10-2474 were related to its specific mechanism of action and off-target effects, which are not comparable to the known side effect profiles of NSAIDs that primarily involve gastrointestinal, cardiovascular, and renal systems through the inhibition of cyclooxygenase (COX) enzymes.
Given that this compound is not a pharmaceutical compound and BIA 10-2474 belongs to a different drug class with a distinct mechanism of action and toxicity profile, a direct comparison of their side effects with NSAIDs would be scientifically invalid and misleading.
Therefore, the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be produced as the fundamental premise of this compound being an NSAID is incorrect. We advise researchers and drug development professionals to ensure the correct identification of compounds of interest before proceeding with comparative analyses.
References
- 1. MKC Associates | MA Bill S.2474 An Act protecting consumer rights in purchasing safe and habitable homes - Frequently Asked Questions [mkchomeinspection.com]
- 2. Bill S.2474 [malegislature.gov]
- 3. Bill S.2474 [malegislature.gov]
- 4. Illinois General Assembly - Full Text of SB2474 [ilga.gov]
- 5. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIA 10-2474 - Wikipedia [en.wikipedia.org]
Validating the Neuroprotective Effects of S-2474 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent S-2474 with other relevant compounds. While in vitro studies have demonstrated the potential of this compound, this document focuses on the available in vivo data for validating neuroprotective effects, drawing comparisons with established and alternative therapies. Due to the limited availability of published in vivo studies specifically on this compound, this guide extrapolates its potential in vivo efficacy based on its mechanism of action as a potent cyclooxygenase-2 (COX-2) inhibitor and an antioxidant. This is juxtaposed with in vivo evidence from other COX-2 inhibitors and standard neuroprotective agents.
Executive Summary
This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant neuroprotective properties in preclinical in vitro models of ischemia and Alzheimer's disease.[1][2] Its dual mechanism of action, involving the inhibition of COX-2 and scavenging of free radicals, suggests a strong therapeutic potential for neurodegenerative conditions. This guide evaluates the expected in vivo neuroprotective profile of this compound by comparing it against other neuroprotective agents for which in vivo data is available, including another COX-2 inhibitor (Celecoxib), a standard Alzheimer's disease therapeutic (Donepezil), and a free radical scavenger used in stroke (Edaravone).
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo neuroprotective effects of the selected compounds across different animal models and key outcome measures.
Table 1: Comparison of In Vivo Neuroprotective Effects in Stroke Models
| Compound | Animal Model | Dosage | Key Findings | Citations |
| This compound (Expected) | Rat/Mouse models of focal cerebral ischemia (e.g., MCAO) | - | Expected to reduce infarct volume, decrease brain edema, and improve neurological scores by inhibiting post-ischemic inflammation and oxidative stress. | - |
| Celecoxib | Rat model of traumatic brain injury | 10 mg/kg | Significantly reduced neuronal cell death and neuroinflammation. | [2] |
| Edaravone | Rat model of middle cerebral artery occlusion (MCAO) | 3 mg/kg | Significantly reduced infarct volume, ameliorated neurological symptoms, and scavenged free radicals in the ischemic penumbra.[3] | [3] |
Table 2: Comparison of In Vivo Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Key Findings | Citations |
| This compound (Expected) | Transgenic mouse models of AD (e.g., APP/PS1) | - | Expected to reduce amyloid-beta (Aβ) plaque deposition, decrease neuroinflammation (microgliosis and astrocytosis), and improve cognitive deficits in behavioral tests like the Morris Water Maze. | - |
| Celecoxib | APP/PS1 transgenic mice | 10 mg/kg/day | Reduced Aβ plaque burden and improved cognitive performance. | |
| Donepezil | Tg2576 mouse model | 4 mg/kg/day | Significantly reduced brain tissue soluble Aβ, Aβ plaque number, and plaque burden; increased synaptic density.[2] | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Animal Models of Neurodegeneration
-
Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO): This model is induced in rodents (rats or mice) to mimic ischemic stroke. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion. This procedure leads to a reproducible infarct in the brain region supplied by the MCA.
-
Alzheimer's Disease (APP/PS1 Transgenic Mice): These mice are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial Alzheimer's disease. They develop age-dependent amyloid-beta plaques, gliosis, and cognitive deficits, providing a relevant model for preclinical testing of therapeutics.
Behavioral Testing
-
Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using distal visual cues. Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed).[1][4][5]
-
Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded. This is particularly relevant for models of Parkinson's disease and other motor neuron disorders.
Histological and Immunohistochemical Analysis
-
Neuronal Loss Assessment (Nissl Staining): Brain sections are stained with cresyl violet (Nissl stain), which labels the Nissl bodies in the cytoplasm of neurons. A reduction in the number of stained neurons in a specific brain region indicates neuronal loss.
-
Neuroinflammation Assessment (Iba1 and GFAP Immunohistochemistry):
-
Iba1 (Ionized calcium-binding adapter molecule 1): A marker for microglia. Increased Iba1 immunoreactivity indicates microglial activation, a hallmark of neuroinflammation.
-
GFAP (Glial fibrillary acidic protein): A marker for astrocytes. Increased GFAP expression (astrogliosis) is another indicator of neuroinflammation.
-
Protocol Outline:
-
Biochemical Assays
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Measures lipid peroxidation, a key indicator of oxidative damage.
-
Glutathione (GSH) Assay: Measures the levels of the antioxidant glutathione. A decreased GSH/GSSG ratio is indicative of oxidative stress.
-
-
In Vivo Microdialysis: This technique is used to measure the extracellular levels of neurotransmitters (e.g., glutamate, dopamine) and other molecules in specific brain regions of freely moving animals. A microdialysis probe is implanted in the target brain area, and a physiological solution is perfused through it. Molecules from the extracellular fluid diffuse across the probe's membrane and are collected for analysis, often by HPLC.[8][9][10][11]
Mandatory Visualization
Signaling Pathways
References
- 1. Effects of this compound, a novel nonsteroidal anti-inflammatory drug, on amyloid β protein-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel nonsteroidal anti-inflammatory drug, on amyloid beta protein-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parkinson's disease: experimental models and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A critical appraisal of the NXY-059 neuroprotection studies for acute stroke: a need for more rigorous testing of neuroprotective agents in animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Lipoxygenase Inhibitors for Researchers
An in-depth analysis of Zileuton, Atreleuton, and the dual inhibitor Licofelone, providing researchers with comparative data on their biochemical potency, clinical efficacy, and experimental evaluation.
In the landscape of inflammatory and respiratory disease research, the 5-lipoxygenase (5-LO) pathway is a critical target. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators implicated in a range of pathologies including asthma, allergic rhinitis, and cardiovascular disease.[1][2] Inhibition of 5-LO presents a promising therapeutic strategy. While the compound S-2474 remains unidentified in publicly accessible scientific literature, this guide provides a head-to-head comparison of three key inhibitors: Zileuton, the only 5-LO inhibitor currently approved for clinical use; Atreleuton, a well-studied clinical-stage inhibitor; and Licofelone, a dual inhibitor of both 5-LO and cyclooxygenase (COX).
Biochemical Potency and Selectivity
The in vitro inhibitory potency of these compounds against the 5-LO enzyme is a key determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target(s) | IC50 (µM) | Assay System | Reference |
| Zileuton | 5-LO | 0.3 - 0.5 | Rat Polymorphonuclear Leukocytes (PMNLs) / RBL-1 cell supernatant | [3] |
| 5-LO | 0.9 | Human Whole Blood | [3] | |
| COX | > 100 | Sheep Seminal Vesicles | [3] | |
| Atreleuton | 5-LO | Potent inhibitor (specific IC50 not available in direct comparative studies) | N/A | [4] |
| Licofelone | 5-LO | 0.18 | Not Specified | [5] |
| COX | 0.21 | Not Specified | [5] |
Note: IC50 values are highly dependent on the specific experimental conditions and assay system used. Direct comparison between studies should be made with caution.
Mechanism of Action
Zileuton and Atreleuton are direct inhibitors of the 5-lipoxygenase enzyme. They act by chelating the non-heme iron atom within the active site of the enzyme, which is essential for its catalytic activity. This prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the first step in leukotriene synthesis.
Licofelone is a dual inhibitor, targeting both the 5-LO and cyclooxygenase (COX-1 and COX-2) enzymes. This dual action allows it to simultaneously block the production of both leukotrienes and prostaglandins, another major class of inflammatory mediators.[5]
Signaling Pathway of 5-Lipoxygenase Inhibition
The following diagram illustrates the arachidonic acid cascade and the points of intervention for 5-LO and dual 5-LO/COX inhibitors.
Figure 1: Arachidonic acid metabolism and points of inhibition.
Clinical Efficacy and Safety
Clinical trials have provided valuable insights into the therapeutic potential and safety profiles of these inhibitors.
| Compound | Indication Studied | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference |
| Zileuton | Asthma | Improved FEV1, reduced asthma exacerbations and symptoms. | Potential for elevated liver enzymes, requiring monitoring. | [6][7] |
| Atreleuton | Acute Coronary Syndrome | Dose-dependent reduction in LTB4 and LTE4; reduction in new coronary plaque formation in a subset of patients. | Generally well-tolerated with no serious adverse events considered drug-related in the cited study. | [4] |
| Licofelone | Osteoarthritis | Symptomatic relief comparable or superior to naproxen and celecoxib. | Better gastrointestinal tolerability compared to naproxen. | [8][9] |
Zileuton is established as a treatment for chronic asthma, demonstrating efficacy in improving lung function and reducing exacerbations.[6][7] Its use is associated with a risk of liver enzyme elevation, necessitating regular monitoring.[6] Atreleuton has shown promise in a cardiovascular setting by significantly reducing leukotriene production and showing a potential benefit in slowing atherosclerosis progression.[4] Licofelone has been evaluated primarily for osteoarthritis, where it has shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) but with a more favorable gastrointestinal safety profile.[8][9]
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Human Whole Blood)
This ex vivo assay provides a physiologically relevant system for evaluating the efficacy of 5-lipoxygenase inhibitors.
Figure 2: Workflow for 5-LO inhibition assay in human whole blood.
Detailed Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.
-
Compound Preparation: Prepare stock solutions of the test inhibitors (e.g., Zileuton, Atreleuton, Licofelone) in a suitable solvent such as dimethyl sulfoxide (DMSO). Create a series of dilutions to be tested.
-
Incubation: Aliquot the whole blood into microcentrifuge tubes. Add the test compounds at various final concentrations or the vehicle control (DMSO). Pre-incubate the tubes at 37°C for 15 minutes.
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of approximately 10-30 µM.
-
Reaction: Incubate the samples at 37°C for an additional 10-15 minutes.
-
Termination and Plasma Separation: Stop the reaction by placing the tubes on ice. Centrifuge the samples to pellet the blood cells and collect the supernatant (plasma).
-
Leukotriene Extraction: Extract leukotrienes from the plasma using solid-phase extraction cartridges.
-
Quantification: Analyze the extracted samples to quantify the levels of leukotriene B4 (LTB4) using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
Zileuton, Atreleuton, and Licofelone represent distinct approaches to modulating the arachidonic acid cascade. Zileuton serves as the benchmark selective 5-LO inhibitor with proven clinical utility in asthma. Atreleuton demonstrates the potential of 5-LO inhibition in cardiovascular disease. Licofelone offers a broader anti-inflammatory profile by inhibiting both the 5-LO and COX pathways, which may provide efficacy advantages and an improved safety profile in conditions like osteoarthritis. The choice of inhibitor for research or therapeutic development will depend on the specific pathological context and the desired balance between efficacy and selectivity. The provided experimental framework offers a robust method for the head-to-head evaluation of these and novel 5-LO inhibitors.
References
- 1. 5-Lipoxygenase as a drug target: A review on trends in inhibitors structural design, SAR and mechanism based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with 5-lipoxygenase inhibitor VIA-2291 (Atreleuton) in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems pharmacology models can be used to understand complex pharmacokinetic-pharmacodynamic behavior: an example using 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity and potential role of licofelone in the management of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licofelone - Novel Analgesic and Anti-Inflammatory Agent for Osteoarthritis - Clinical Trials Arena [clinicaltrialsarena.com]
Cross-Validation of S-2474's Mechanism of Action: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively comparing the performance of the novel anti-inflammatory and neuroprotective agent S-2474 with established alternatives. This guide provides available experimental data, representative experimental protocols, and visual diagrams of key signaling pathways.
Introduction
This compound is a novel investigational compound demonstrating a dual mechanism of action as a potent inhibitor of cyclooxygenase-2 (COX-2) and a modulator of neuroinflammatory pathways. Specifically, it has shown significant neuroprotective effects against group IIA secretory phospholipase A(2) (sPLA(2)-IIA)-induced apoptosis in neuronal cells.[1] This dual activity suggests its potential as a therapeutic agent in conditions with both inflammatory and neurodegenerative components.
This guide provides a comparative analysis of this compound with two well-characterized COX-2 inhibitors, Celecoxib and NS-398, to offer a cross-validation of its primary mechanism of action. Due to the limited public availability of the full-text experimental studies on this compound, the detailed experimental protocols for this specific compound could not be fully retrieved. Therefore, this guide presents representative protocols for the key assays, alongside the available quantitative data, to facilitate an informed comparison.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their inhibitory potency against COX enzymes and their neuroprotective effects.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (Human Intact Cells) | Selectivity (COX-1/COX-2) |
| This compound | COX-2 | 11 nM | ~2455 |
| COX-1 | 27 µM | ||
| Celecoxib | COX-2 | 0.04 µM (40 nM) | ~188 |
| COX-1 | 7.6 µM | ||
| NS-398 | COX-2 | 1.77 µM | ~42 |
| COX-1 | 75 µM |
Table 2: Neuroprotective Activity
| Compound | Assay | Effect |
| This compound | sPLA(2)-IIA-induced neuronal apoptosis | Significant prevention of cell death |
| sPLA(2)-IIA-induced Prostaglandin D2 (PGD2) generation | Significant inhibition | |
| Celecoxib | Not available in the context of sPLA(2)-IIA-induced apoptosis | Not available |
| NS-398 | Not available in the context of sPLA(2)-IIA-induced apoptosis | Not available |
Experimental Protocols
The following are representative protocols for the key experimental assays used to characterize the mechanism of action of this compound and similar compounds.
Protocol 1: Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method to determine the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant ex vivo setting.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers who have not taken any NSAIDs for at least 10 days.
-
COX-1 Assay (Thromboxane B2 production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifugation to obtain serum.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (Prostaglandin E2 production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to stimulate monocytes to express COX-2 and produce prostaglandin E2 (PGE2).
-
The blood is incubated at 37°C for 24 hours.
-
The reaction is stopped, and plasma is collected by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound. The IC50 values are determined by non-linear regression analysis.
Protocol 2: Neuronal Cell Culture and sPLA(2)-IIA-Induced Apoptosis Assay
This in vitro assay assesses the neuroprotective effects of a compound against a specific neurotoxic stimulus.
Objective: To evaluate the ability of a test compound to protect neurons from sPLA(2)-IIA-induced apoptosis.
Methodology:
-
Primary Neuronal Cell Culture:
-
Cortical neurons are isolated from embryonic day 18 rat fetuses.
-
The cerebral cortices are dissected, dissociated, and plated onto poly-L-lysine-coated culture plates.
-
Neurons are cultured in a neurobasal medium supplemented with B27 and L-glutamine.
-
-
Induction of Apoptosis and Treatment:
-
After 7 days in culture, the neurons are treated with a specific concentration of human recombinant sPLA(2)-IIA to induce apoptosis.
-
Concurrently, different concentrations of the test compound (e.g., this compound) or vehicle control are added to the cultures.
-
-
Assessment of Apoptosis:
-
Cell Viability Assay: After 24-48 hours of treatment, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Nuclear Staining: Apoptotic nuclei are visualized by staining with a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI. Apoptotic nuclei appear condensed and fragmented.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Data Analysis: The percentage of viable cells or the percentage of apoptotic cells is quantified for each treatment condition. The neuroprotective effect of the test compound is determined by its ability to increase cell viability or decrease the number of apoptotic cells compared to the sPLA(2)-IIA-treated control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a generalized experimental workflow for validating the mechanism of action.
Caption: Signaling pathways of inflammation and neurotoxicity.
References
Benchmarking S-2474: A Comparative Analysis Against Novel Anti-Inflammatory Compounds
For Immediate Release
In the landscape of inflammatory disease research, the pursuit of potent and selective therapeutic agents is paramount. This guide provides a comprehensive benchmark analysis of S-2474, a novel anti-inflammatory compound, against established selective COX-2 inhibitors, Celecoxib and Rofecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of in vitro efficacy and a detailed look at the experimental protocols used for evaluation.
Executive Summary
This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Beyond its effects on the COX-2 pathway, this compound has been shown to inhibit the production of a wider range of inflammatory mediators, including leukotrienes (LTs), interleukin-1 (IL-1), interleukin-6 (IL-6), interleukin-8 (IL-8), and nitric oxide (NO). A key advantage of this compound is its minimal activity against COX-1, the inhibition of which is associated with gastrointestinal side effects commonly seen with traditional NSAIDs. This profile suggests that this compound may offer a superior therapeutic window compared to less selective agents. This guide presents a quantitative comparison of the inhibitory activities of this compound with the well-characterized COX-2 inhibitors, Celecoxib and Rofecoxib.
Data Presentation: In Vitro Inhibitory Activities
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and the benchmark compounds against key inflammatory mediators. All values are presented in micromolar (µM) unless otherwise noted.
| Compound | COX-1 IC50 | COX-2 IC50 | IL-1β Production IC50 | IL-6 Production IC50 | Leukotriene B4 (LTB4) Production IC50 | Nitric Oxide (NO) Production IC50 |
| This compound | >10 µM | 0.0002 - 0.0036 µM | ~30 µM | ~10 µM | ~0.5 µM | ~10 µM |
| Celecoxib | 15 µM | 0.04 µM | Data not uniformly available | Data not uniformly available | Not a primary target | Attenuates increase |
| Rofecoxib | 18.8 µM | 0.53 µM | Data not uniformly available | Data not uniformly available | Not a primary target | Attenuates increase |
Note: Data for Celecoxib and Rofecoxib on IL-1β and IL-6 production are not consistently reported as IC50 values in directly comparable macrophage assays and often show variable results depending on the experimental conditions. Their primary mechanism is the inhibition of prostaglandin synthesis via COX-2.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.
-
Cell Lines: Human U937 cells (expressing primarily COX-1) and Chinese Hamster Ovary (CHO) cells stably expressing human COX-2.
-
Assay Principle: Whole cells are incubated with the test compound at various concentrations prior to the addition of arachidonic acid, the substrate for COX enzymes. The inhibition of prostaglandin E2 (PGE2) production is measured as an indicator of COX activity.
-
Procedure:
-
Cells are cultured to an appropriate density and harvested.
-
Cells are pre-incubated with a range of concentrations of the test compound or vehicle control for 15 minutes.
-
Arachidonic acid (10 µM) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 10 minutes at 37°C.
-
The reaction is terminated, and the cell supernatant is collected.
-
PGE2 levels in the supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC50 values are calculated from the concentration-response curves.
-
Cytokine (IL-1β, IL-6, TNF-α) Inhibition Assay in Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from activated macrophages.
-
Cell Line: Murine macrophage-like cell line RAW 264.7 or primary human peripheral blood mononuclear cells (PBMCs).
-
Assay Principle: Macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a pro-inflammatory response, leading to the production and release of cytokines. The inhibitory effect of the test compound on this process is quantified.
-
Procedure:
-
Macrophages are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle control for 1 hour.
-
LPS (1 µg/mL) is added to the wells to stimulate the cells.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The cell culture supernatant is collected.
-
The concentrations of IL-1β, IL-6, and TNF-α in the supernatant are measured using specific ELISA kits.
-
IC50 values are determined from the dose-response inhibition curves.
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in activated macrophages.
-
Cell Line: Murine macrophage-like cell line RAW 264.7.
-
Assay Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is rapidly oxidized to nitrite (NO2-) in the culture medium. The nitrite concentration is measured using the Griess reagent as an indicator of NO production.
-
Procedure:
-
RAW 264.7 cells are plated in 96-well plates and incubated overnight.
-
Cells are pre-treated with the test compound at various concentrations for 1 hour.
-
LPS (1 µg/mL) is added to stimulate the cells, and the plates are incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) is added to each well.
-
The plate is incubated for 10 minutes at room temperature, protected from light.
-
The absorbance at 540 nm is measured using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Leukotriene B4 (LTB4) Inhibition Assay
This assay assesses the compound's ability to inhibit the 5-lipoxygenase (5-LO) pathway, which is responsible for the production of leukotrienes.
-
Source: Human polymorphonuclear leukocytes (PMNs).
-
Assay Principle: PMNs are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway and produce LTB4. The inhibitory effect of the test compound on LTB4 production is measured.
-
Procedure:
-
PMNs are isolated from fresh human blood.
-
The cells are pre-incubated with the test compound or vehicle for 15 minutes.
-
The calcium ionophore A23187 is added to stimulate the cells.
-
The reaction is incubated for 10 minutes at 37°C.
-
The reaction is stopped, and the supernatant is collected after centrifugation.
-
LTB4 levels in the supernatant are quantified using a specific competitive ELISA kit.
-
IC50 values are calculated from the concentration-response data.
-
Visualizing the Mechanisms and Workflows
To further elucidate the biological context and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound's multi-faceted anti-inflammatory mechanism of action.
Evaluating S-2474: A Case of Terminated Development and the Absence of Long-Term Efficacy Data
A comprehensive evaluation of the long-term efficacy of S-2474, an investigational drug also known as BIA 10-2474, in comparison to standard care is not feasible. The clinical development of this compound was permanently halted during its initial Phase I clinical trial in 2016 due to severe adverse events, including one fatality and neurological damage in other participants.[1][2][3] Consequently, the drug never advanced to the later-phase trials necessary to gather long-term efficacy and safety data.
The Intended Target: Fatty Acid Amide Hydrolase (FAAH)
BIA 10-2474 was developed by the Portuguese pharmaceutical company Bial-Portela & Ca. S.A. as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a key enzyme in the endocannabinoid system, responsible for breaking down anandamide and other endocannabinoids.[4] These neurotransmitters are involved in regulating pain, mood, and other physiological processes. The therapeutic hypothesis was that by inhibiting FAAH, the levels of anandamide would increase, potentially offering therapeutic benefits for conditions such as anxiety, pain, and neurodegenerative diseases.[1][2]
The Tragic Outcome of the Phase I Trial
In January 2016, a Phase I clinical trial conducted in Rennes, France, to assess the safety and tolerability of BIA 10-2474 in healthy volunteers, resulted in a medical catastrophe.[1][2] After receiving multiple doses of the drug, several participants were hospitalized with serious neurological symptoms, leading to the death of one volunteer.[3] This incident led to the immediate termination of the trial and all further development of BIA 10-2474.
Investigations following the event suggested that the unique toxicity of BIA 10-2474 might not be a class-wide effect of all FAAH inhibitors.[3] Other FAAH inhibitors had been tested by different companies without causing similar severe adverse reactions, although some were discontinued for lack of efficacy.[4]
Lack of Comparative and Long-Term Data
The primary goal of a Phase I clinical trial is to evaluate the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of participants. Efficacy is typically assessed in later Phase II and Phase III trials, where the drug is compared against a placebo or the current standard of care in a larger patient population over a more extended period.
Since the clinical development of BIA 10-2474 was stopped at Phase I, no data on its long-term efficacy exists. Therefore, it is impossible to create a comparison guide with quantitative data tables and detailed experimental protocols for efficacy as requested.
Signaling Pathway of the Intended Mechanism
While a comparative efficacy guide cannot be produced, the intended mechanism of action of this compound (BIA 10-2474) can be visualized. The diagram below illustrates the signaling pathway of FAAH inhibition.
Caption: Intended mechanism of this compound as a FAAH inhibitor to increase anandamide levels.
References
Safety Operating Guide
Prudent Disposal of Unidentified Laboratory Reagents: A Guide for S-2474
Immediate action and proper identification are paramount for the safe disposal of any chemical, including substances identified by non-standard nomenclature such as S-2474. Without a specific Safety Data Sheet (SDS), the exact chemical composition and associated hazards of "this compound" remain unknown. Therefore, direct disposal is not recommended. This guide provides essential, immediate safety and logistical information for handling and preparing for the proper disposal of an unidentified chemical like this compound, in a manner that prioritizes the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure the following safety measures are in place:
-
Assume the substance is hazardous. Treat unknown chemicals with the highest level of caution.
-
Wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the container with care. Avoid dropping or damaging the container.
-
Ensure proper ventilation. Work in a well-ventilated area or under a fume hood to minimize inhalation exposure.
-
Isolate the material. If possible, store the container in a designated and clearly labeled secondary containment bin away from incompatible materials.
Step 1: Identification of this compound
The first and most critical step is to identify the chemical nature of this compound. Disposal procedures are entirely dependent on the chemical's properties and regulatory classification.
Actionable Steps for Identification:
-
Check Laboratory Records: Review lab notebooks, inventory lists, and purchase orders for any reference to this compound. This may reveal the chemical name, manufacturer, or date of purchase.
-
Contact the Manufacturer or Supplier: If the source of this compound is known, contact them to request a Safety Data Sheet (SDS). The SDS is the primary source of information regarding chemical properties, hazards, and disposal instructions.
-
Consult with Senior Laboratory Personnel: The Principal Investigator or senior researchers may have knowledge of the substance.
-
Analytical Characterization (Last Resort): If all other methods fail, and with the approval of your institution's Environmental Health and Safety (EHS) department, analytical testing may be required to identify the substance.
Step 2: General Disposal Workflow for Unidentified Chemicals
Once the chemical is identified, the specific disposal route can be determined. However, the general workflow for managing a potentially hazardous waste stream is as follows. This process should be overseen by your institution's EHS department.
Caption: General workflow for the safe handling and disposal of an unidentified laboratory chemical.
Quantitative Data: Hazardous Waste Generator Status
The volume of hazardous waste your laboratory generates monthly will determine your generator status, which dictates storage time limits and disposal requirements. The following table summarizes the typical hazardous waste generator categories as defined by the EPA.
| Generator Category | Monthly Generation Rate of Hazardous Waste | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acute hazardous waste AND ≤ 100 kg of non-acute hazardous waste | No time limit, but accumulation limits apply |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg of non-acute hazardous waste | Up to 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1 kg of acute hazardous waste OR ≥ 1,000 kg of non-acute hazardous waste | Up to 90 days |
Step 3: Preparing for Disposal (Post-Identification)
Once this compound is identified and you have the SDS, you can proceed with preparing it for disposal in consultation with your EHS department.
Detailed Protocol for Waste Segregation and Labeling:
-
Determine the Waste Category: Based on the SDS, classify the waste (e.g., flammable, corrosive, reactive, toxic).
-
Select the Correct Waste Container: Use a container that is compatible with the chemical waste. For example, do not store corrosive acids in metal containers.
-
Properly Label the Container: The hazardous waste label must be filled out completely and accurately. Information required typically includes:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The specific hazards (e.g., flammable, corrosive)
-
The accumulation start date
-
The generator's contact information
-
Logical Relationship: Hazard Communication and Disposal
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard communication that directly informs disposal procedures.
Caption: The relationship between the Safety Data Sheet, GHS hazard communication, and the determination of proper disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
